(Z)-RG-13022
Description
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-48-6, 149286-90-8 | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
(Z)-RG-13022: A Technical Guide to its Mechanism of Action as an EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-RG-13022, also known as Tyrphostin RG-13022, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows. This compound competitively binds to the ATP-binding site within the EGFR kinase domain, leading to the inhibition of receptor autophosphorylation and subsequent blockade of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways. This inhibitory action ultimately results in the suppression of cancer cell proliferation and survival, highlighting its therapeutic potential in EGFR-driven malignancies.
Core Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic site of the EGFR tyrosine kinase. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and conformational changes that activate its intrinsic kinase activity, leading to the autophosphorylation of several tyrosine residues in its C-terminal tail. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes that initiate downstream signaling.
By occupying the ATP-binding pocket, this compound prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor, thereby inhibiting EGFR autophosphorylation. This initial event is critical as it abrogates the recruitment and activation of downstream signaling molecules, effectively shutting down EGFR-mediated signaling.
Signaling Pathway Inhibition
The inhibition of EGFR autophosphorylation by this compound directly impacts two major downstream signaling pathways crucial for cell proliferation, survival, and differentiation:
-
PI3K/AKT Pathway: This pathway is a key regulator of cell survival and apoptosis. Inhibition of EGFR phosphorylation prevents the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn blocks the phosphorylation and activation of AKT.
-
MAPK/ERK Pathway: This cascade, also known as the Ras-Raf-MEK-ERK pathway, is central to the regulation of cell proliferation and differentiation. By blocking EGFR activation, this compound prevents the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.
Figure 1: EGFR Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Assay Type | Cell Line / System | IC50 Value (µM) |
| EGFR Autophosphorylation | Cell-free (immunoprecipitated EGFR) | 4 |
| EGFR Autophosphorylation | HER 14 cells | 5 |
| Colony Formation | HER 14 cells | 1 |
| DNA Synthesis | HER 14 cells | 3 |
| Colony Formation | MH-85 cells | 7 |
| DNA Synthesis | MH-85 cells | 1.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
EGFR Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of the EGF receptor in a cell-free system.
Figure 2: EGFR Autophosphorylation Assay Workflow.
Methodology:
-
Cell Lysis: A431 human epidermoid carcinoma cells, which overexpress EGFR, are lysed in a buffer containing non-ionic detergents and protease inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an anti-EGFR monoclonal antibody coupled to protein A-Sepharose beads to specifically isolate the EGF receptor.
-
Kinase Reaction: The immunoprecipitated EGFR is washed and then incubated in a kinase reaction buffer containing various concentrations of this compound. The phosphorylation reaction is initiated by the addition of [γ-³²P]ATP.
-
SDS-PAGE and Autoradiography: The reaction is stopped, and the proteins are resolved by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is dried, and the incorporation of ³²P into the EGFR band is visualized by autoradiography.
-
Quantification: The intensity of the radiolabeled EGFR band is quantified using densitometry. The concentration of this compound that inhibits EGFR autophosphorylation by 50% (IC50) is then calculated.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Figure 3: Colony Formation Assay Workflow.
Methodology:
-
Cell Seeding: HER 14 or MH-85 cells are harvested and seeded at a low density (e.g., 500 cells/well in a 6-well plate) to ensure that colonies arise from single cells.
-
Treatment: After allowing the cells to attach overnight, the culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The cells are incubated for a period of 7 to 14 days, with media changes as required, to allow for the formation of visible colonies.
-
Fixation and Staining: The culture medium is removed, and the colonies are washed with phosphate-buffered saline (PBS). The colonies are then fixed with methanol and stained with a solution of Crystal Violet.
-
Colony Counting: After washing away the excess stain, the number of visible colonies (typically defined as colonies containing >50 cells) in each well is counted.
-
Data Analysis: The surviving fraction of cells at each drug concentration is calculated relative to the untreated control. The IC50 value is determined as the concentration of this compound that reduces colony formation by 50%.
DNA Synthesis Assay (³H-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation by quantifying the incorporation of a radiolabeled nucleoside.
Figure 4: DNA Synthesis Assay Workflow.
Methodology:
-
Cell Culture and Treatment: Cells (HER 14 or MH-85) are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of this compound for a specified period.
-
Radiolabeling: [³H]-Thymidine is added to the culture medium, and the cells are incubated for a further period (e.g., 4 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Cell Harvesting and DNA Precipitation: The cells are harvested, and the DNA is precipitated using an acid solution (e.g., trichloroacetic acid) to separate it from unincorporated [³H]-Thymidine.
-
Scintillation Counting: The amount of radioactivity in the precipitated DNA is measured using a liquid scintillation counter.
-
Data Analysis: The level of [³H]-Thymidine incorporation is used as a measure of DNA synthesis. The IC50 value is calculated as the concentration of this compound that inhibits DNA synthesis by 50% compared to untreated control cells.
Conclusion
This compound is a well-characterized inhibitor of the EGFR tyrosine kinase. Its mechanism of action involves the competitive inhibition of ATP binding, leading to a blockade of receptor autophosphorylation and the subsequent suppression of the PI3K/AKT and MAPK signaling pathways. The quantitative data from in vitro assays demonstrate its potency in inhibiting key cellular processes such as proliferation and survival in cancer cell lines that are dependent on EGFR signaling. The detailed experimental protocols provided herein offer a basis for the further investigation and development of this and similar targeted therapies.
Tyrphostin RG-13022: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to Tyrphostin RG-13022, a potent inhibitor of receptor tyrosine kinases. This whitepaper details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols from foundational studies, and visualizes relevant biological pathways and workflows.
Core Mechanism of Action
Tyrphostin RG-13022 is a selective inhibitor of the epidermal growth factor receptor (EGFR) protein tyrosine kinase (PTK).[1] By targeting the autophosphorylation of the EGF receptor, RG-13022 effectively blocks downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.[2][3] Its inhibitory action has been demonstrated in various cancer models, where the overexpression of EGFR and other related receptors like c-erbB-2 is a common feature.[4] The compound has been shown to suppress EGF-stimulated cancer cell proliferation and tumor growth in preclinical studies.[2][5]
Quantitative Data Summary
The inhibitory activity of Tyrphostin RG-13022 has been quantified across various experimental models. The following tables summarize the key IC50 values and other quantitative metrics reported in the literature.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| EGFR Autophosphorylation | Cell-free immunoprecipitates | 4 µM | [2][6] |
| EGFR Autophosphorylation | HER 14 cells | 5 µM | [6] |
| EGFR Kinase | HT-22 cells | 1 µM | [5] |
| Colony Formation | HER 14 cells (EGF-stimulated) | 1 µM | [2][6] |
| DNA Synthesis | HER 14 cells (EGF-stimulated) | 3 µM | [2][6] |
| Colony Formation | MH-85 cells (EGF-stimulated) | 7 µM | [6] |
| DNA Synthesis | MH-85 cells (EGF-stimulated) | 1.5 µM | [6] |
| DNA Synthesis | HN5 cells | 11 µM | [1] |
| DNA Synthesis (E-isomer) | HN5 cells | 38 µM | [1] |
Signaling Pathway Inhibition
Tyrphostin RG-13022 primarily exerts its effects by inhibiting the EGFR signaling cascade. The following diagram illustrates the targeted pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for reproducing and building upon these findings.
Cell Culture and Proliferation Assays
A common application of Tyrphostin RG-13022 is to assess its impact on cancer cell proliferation.
1. Cell Seeding and Treatment:
-
MH-85 cells are plated at a density of 100 cells/well in a 24-well plate, while HER 14 cells are plated at 200 cells/dish in a 10-cm dish.[6]
-
The cells are initially cultured in their respective complete media (alpha MEM for MH-85, DMEM for HER 14) supplemented with 10% Fetal Calf Serum (FCS).[6]
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After an overnight incubation to allow for cell attachment, the medium is switched to a low-serum medium (0.2% FCS for MH-85, 0.5% FCS for HER 14) containing 50 ng/mL of Epidermal Growth Factor (EGF).[6]
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Increasing concentrations of Tyrphostin RG-13022 are added to the culture medium.[6]
2. Colony Formation Assay:
-
The cells are cultured for 10 days in the presence or absence of RG-13022.[6]
-
At the end of the culture period, the cells are fixed with 4% (v/v) formaldehyde in phosphate-buffered saline for 15 minutes at room temperature.[6]
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The fixed cells are then stained with hematoxylin.[6]
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Colonies containing more than 20 cells are counted under a microscope to determine the effect of the compound on cell proliferation.[6]
In Vivo Tumor Growth Inhibition Studies
The anti-tumor efficacy of Tyrphostin RG-13022 has also been evaluated in animal models.
1. Tumor Inoculation and Treatment:
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Nude mice are used as the animal model.
-
MH-85 tumor cells are inoculated into the mice.[6]
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Treatment with Tyrphostin RG-13022 is initiated, often at a dosage of 400 μ g/mouse/day , administered intraperitoneally.[6]
-
In some studies, RG-13022 is administered in combination with other therapeutic agents like monoclonal antibodies (e.g., mAb108).[6]
2. Assessment of Tumor Growth and Animal Well-being:
-
Tumor growth is monitored regularly throughout the study period.
-
The general health of the animals is observed, including monitoring for cachexia, hypercalcemia, food intake, and activity levels.[6]
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The lifespan of the tumor-bearing animals is recorded to assess the overall survival benefit of the treatment.[6]
Concluding Remarks
Tyrphostin RG-13022 continues to be a valuable research tool for studying the roles of receptor tyrosine kinases in cancer and other diseases.[3] Its well-characterized inhibitory effects on EGFR signaling provide a solid foundation for further investigations into targeted cancer therapies. However, in vivo studies have highlighted challenges related to its rapid elimination from plasma, suggesting that future research may focus on developing improved formulations or administration schedules to enhance its therapeutic potential.[1][7] This technical guide serves as a foundational resource for researchers working with or interested in the applications of Tyrphostin RG-13022.
References
- 1. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-RG-13022: A Technical Guide to its Inhibition of the EGFR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of (Z)-RG-13022, a tyrphostin-class inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details its inhibitory effects, the experimental protocols used to determine its efficacy, and its role within the broader context of the EGFR signaling pathway.
Introduction to this compound and the EGFR Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for normal cellular function. However, dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.
This compound, a member of the tyrphostin family of protein tyrosine kinase inhibitors, acts as a competitive inhibitor of ATP binding to the EGFR kinase domain. This action blocks the initial autophosphorylation event, thereby inhibiting the entire downstream signaling cascade and suppressing tumor cell growth and survival. The inhibitory activities of RG-13022 have been characterized in various in vitro and cellular assays, the results of which are summarized below.
Quantitative Inhibitory Activity of this compound
The potency of this compound has been quantified through several key experiments. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained in these assays. The data presented is attributed to the (Z)-isomer, which is the more active geometric isomer of this compound.
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 | |
| Colony Formation | HER 14 cells | 1 | |
| DNA Synthesis | HER 14 cells | 3 | |
| Colony Formation | MH-85 cells | 7 | |
| DNA Synthesis | MH-85 cells | 1.5 |
Signaling Pathway Inhibition
This compound's primary mechanism of action is the direct inhibition of EGFR autophosphorylation. This upstream blockade prevents the recruitment and activation of downstream signaling molecules, effectively shutting down pro-proliferative and anti-apoptotic signals. The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. As a member of the tyrphostin class of EGFR inhibitors, its effects on downstream pathways are exemplified by the observed inhibition of ERK and Akt phosphorylation by the related compound AG1478.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro EGFR Autophosphorylation Inhibition Assay
This protocol is adapted for assessing the inhibition of EGFR autophosphorylation in a cell-free system using isolated cell membranes and analysis by Western blot.
1. Preparation of Cell Membranes: a. Culture A431 cells (or another high EGFR-expressing cell line) to near confluency in appropriate media. b. Wash cells with ice-cold phosphate-buffered saline (PBS). c. Lyse cells in a hypotonic lysis buffer (e.g., 25 mM HEPES, pH 7.2, with protease inhibitors) and homogenize using a Dounce homogenizer. d. Centrifuge the lysate at high speed (e.g., 17,000 rpm) to pellet the cell membranes. e. Resuspend the membrane pellet in an appropriate assay buffer.
2. Kinase Reaction: a. In a microcentrifuge tube, combine the membrane preparation with varying concentrations of this compound (dissolved in DMSO) or DMSO alone (vehicle control). b. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding a reaction mix containing ATP and necessary cations (e.g., MgCl2, MnCl2) to a final concentration of approximately 1 mM ATP. d. Incubate at 30°C for 5-15 minutes.
3. Western Blot Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). d. Incubate the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., 4G10). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. g. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR. h. Quantify band intensities to determine the IC50 value of this compound.
Colony Formation Assay
This assay assesses the effect of this compound on the ability of single cells to proliferate and form colonies.
1. Cell Plating: a. Harvest and count cells (e.g., HER 14 or MH-85). b. Plate a low density of cells (e.g., 100-500 cells/well) in 6-well plates with complete culture medium. c. Allow cells to adhere overnight.
2. Treatment: a. The following day, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. b. Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.
3. Staining and Quantification: a. After the incubation period, remove the medium and gently wash the wells with PBS. b. Fix the colonies with a fixing solution (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature. c. Stain the fixed colonies with a staining solution (e.g., 0.5% crystal violet in methanol) for 20-30 minutes. d. Gently wash the wells with water to remove excess stain and allow the plates to air dry. e. Count the number of colonies (typically defined as a cluster of >50 cells) in each well. f. Calculate the percentage of colony formation inhibition relative to the vehicle control to determine the IC50 value.
DNA Synthesis Inhibition Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
1. Cell Culture and Treatment: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere. b. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
2. BrdU Labeling: a. Add 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.
3. Detection: a. Remove the labeling medium and fix the cells. b. Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU. c. Neutralize the acid and block non-specific binding. d. Add a peroxidase-conjugated anti-BrdU antibody and incubate to allow binding to the incorporated BrdU. e. Wash the wells and add a peroxidase substrate (e.g., TMB). f. Stop the colorimetric reaction with a stop solution and measure the absorbance using a microplate reader. g. The absorbance is proportional to the amount of BrdU incorporated, and thus to the rate of DNA synthesis. Calculate the percentage of inhibition relative to the control to determine the IC50 value.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a novel EGFR inhibitor like this compound.
Conclusion
This compound is a potent inhibitor of EGFR tyrosine kinase activity. By competitively blocking ATP binding, it prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival. The quantitative data from in vitro and cellular assays confirm its efficacy in inhibiting EGFR-dependent processes. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors in the drug development pipeline.
An In-Depth Technical Guide to RG-13022 (CAS Number: 136831-48-6): A Tyrphostin-Class EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG-13022, also known as Tyrphostin RG-13022, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it competitively blocks the ATP-binding site within the catalytic domain of EGFR, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling cascades crucial for cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, in vitro and in vivo efficacy, and key experimental protocols related to RG-13022. The information is intended to support researchers and professionals in the fields of oncology, cell biology, and drug development in their investigation and potential application of this compound.
Chemical and Physical Properties
RG-13022 is a synthetic, low molecular weight compound with the following key characteristics:
| Property | Value |
| CAS Number | 136831-48-6 |
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.3 g/mol [1] |
| IUPAC Name | (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(pyridin-3-yl)acrylamide |
| Synonyms | Tyrphostin RG-13022, (Z)-Tyrphostin RG13022[2] |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
RG-13022 exerts its biological effects through the specific inhibition of the EGFR tyrosine kinase. The binding of epidermal growth factor (EGF) to its receptor triggers receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues in the cytoplasmic domain of the receptor, creating docking sites for various signaling proteins.
RG-13022 competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This inhibition of autophosphorylation is a critical step in halting the downstream signaling cascades.
EGFR Signaling Pathway Inhibition
By blocking EGFR autophosphorylation, RG-13022 effectively downregulates two major downstream signaling pathways: the RAS-RAF-MEK-MAPK pathway and the PI3K/AKT pathway. These pathways are pivotal in regulating cell proliferation, survival, and differentiation.
In Vitro Efficacy
The inhibitory activity of RG-13022 has been quantified in various in vitro assays, demonstrating its potency against EGFR-dependent cellular processes.
| Assay | Cell Line/System | IC₅₀ Value |
| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 µM[3][4] |
| EGFR Autophosphorylation | HER 14 cells | 5 µM[4] |
| Colony Formation | HER 14 cells | 1 µM[4] |
| DNA Synthesis | HER 14 cells | 3 µM[4] |
| Colony Formation | MH-85 cells | 7 µM[4] |
| DNA Synthesis | MH-85 cells | 1.5 µM[4] |
| DNA Synthesis | HN5 cells | 11 µM[2] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor activity of RG-13022.
| Animal Model | Tumor Type | Treatment | Outcome |
| Nude Mice | MH-85 Tumor Xenograft | 400 µ g/mouse/day | Significantly inhibited tumor growth, reduced cachexia and hypercalcemia, and prolonged lifespan.[4] |
| Nude Mice | MH-85 Tumor Xenograft | RG-13022 (400 µ g/mouse/day for 14 days) + mAb108 (1 mg/mouse/day, i.p. at days 1, 5, 10) | Profoundly inhibited MH-85 tumor growth.[4] |
Pharmacokinetics
Limited pharmacokinetic data for RG-13022 is available from studies in MF1 nu/nu mice. Following intraperitoneal administration of 20 mg/kg, RG-13022 exhibited rapid biexponential elimination from plasma with a terminal half-life of 50.4 minutes. Plasma concentrations of RG-13022 fell below 1 µM within 20 minutes post-injection. A primary metabolite was identified as the geometrical isomer (E)-RG13022.[5]
Experimental Protocols
EGFR Autophosphorylation Assay (in Immunoprecipitates)
This assay measures the ability of RG-13022 to inhibit the autophosphorylation of EGFR in a cell-free system.
Methodology:
-
Prepare cell lysates from a suitable cell line overexpressing EGFR (e.g., A431 cells).
-
Immunoprecipitate EGFR from the cell lysates using an anti-EGFR antibody coupled to protein A/G-agarose beads.
-
Wash the immunoprecipitates extensively to remove non-specifically bound proteins.
-
Resuspend the beads in a kinase buffer containing various concentrations of RG-13022.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated EGFR by autoradiography.
-
Quantify the band intensities to determine the concentration of RG-13022 that inhibits autophosphorylation by 50% (IC₅₀).
Colony Formation Assay
This assay assesses the long-term effect of RG-13022 on the ability of single cells to proliferate and form colonies.
Methodology:
-
Plate HER 14 or MH-85 cells at a low density (e.g., 200 cells/10-cm dish for HER 14, 100 cells/well in a 24-well plate for MH-85) in complete medium.[4]
-
After overnight incubation to allow for cell attachment, replace the medium with a low-serum medium containing 50 ng/mL EGF and varying concentrations of RG-13022.[4]
-
Incubate the cells for 10 days, allowing colonies to form.[4]
-
Fix the colonies with 4% (v/v) formaldehyde in phosphate-buffered saline for 15 minutes at room temperature.[4]
-
Stain the fixed colonies with a suitable stain, such as crystal violet or hematoxylin.[4]
-
Count the number of colonies containing more than 20 cells under a microscope.[4]
-
Calculate the IC₅₀ value as the concentration of RG-13022 that reduces colony formation by 50% compared to the control.
DNA Synthesis Assay
This assay measures the effect of RG-13022 on the rate of DNA synthesis, a key indicator of cell proliferation.
Methodology:
-
Seed cells (e.g., HER 14 or MH-85) in a multi-well plate and culture overnight.
-
Synchronize the cells by serum starvation for 24-48 hours.
-
Stimulate the cells with EGF (50 ng/mL) in the presence of varying concentrations of RG-13022 for a specified period (e.g., 18-24 hours).
-
Pulse-label the cells with a marker of DNA synthesis, such as [³H]-thymidine or 5-bromo-2'-deoxyuridine (BrdU), for the final few hours of incubation.
-
If using [³H]-thymidine, harvest the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.
-
If using BrdU, fix the cells and detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based or flow cytometry assay.
-
Determine the IC₅₀ as the concentration of RG-13022 that inhibits DNA synthesis by 50%.
Safety and Toxicology
Conclusion
RG-13022 is a well-characterized tyrphostin that serves as a valuable research tool for studying EGFR-mediated signaling and its role in cancer biology. Its potent inhibitory activity against EGFR autophosphorylation and downstream cellular processes, coupled with its demonstrated in vivo anti-tumor efficacy, underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in a broader range of preclinical models is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Biological Activity of (Z)-RG-13022
(Z)-RG-13022, also known as Tyrphostin RG13022, is a potent and specific small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This guide provides a comprehensive overview of its mechanism of action, biological effects, and the experimental protocols used to elucidate its activity, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site within the kinase domain of the EGFR.[1] This binding prevents the receptor's autophosphorylation, a critical step in the activation of downstream signaling cascades.[1][2][3] By blocking this initial event, RG-13022 effectively curtails the signal transduction through key pathways such as the MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[1] The inhibitory action of RG-13022 is particularly relevant in cancers characterized by the overexpression or dysregulation of EGFR.[1]
The following diagram illustrates the signaling pathway inhibited by this compound:
Quantitative Data on Biological Activity
The inhibitory effects of this compound have been quantified across various in vitro assays, demonstrating its potency against EGFR and its cellular consequences.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 | [2][3][4] |
| EGFR Autophosphorylation | HER 14 cells | 5 | [2] |
| EGFR Kinase Activity | HT-22 neuronal cells | 1 | [1] |
Table 2: Anti-proliferative Activity of this compound
| Assay Type | Cell Line | Condition | IC50 Value (µM) | Reference |
| Colony Formation | HER 14 cells | EGF-stimulated (50 ng/mL) | 1 | [2][3] |
| DNA Synthesis | HER 14 cells | EGF-stimulated (50 ng/mL) | 3 | [2][3] |
| Colony Formation | MH-85 cells | EGF-stimulated (50 ng/mL) | 7 | [2] |
| DNA Synthesis | MH-85 cells | EGF-stimulated (50 ng/mL) | 1.5 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to assess the biological activity of this compound.
This cell-free assay quantifies the direct inhibitory effect of RG-13022 on EGFR's enzymatic activity.
-
Immunoprecipitation of EGFR: EGFR is isolated from cell lysates using specific antibodies.
-
Kinase Reaction: The immunoprecipitated EGFR is incubated with ATP and the test compound (this compound) at varying concentrations.
-
Detection of Phosphorylation: The level of EGFR autophosphorylation is determined, typically through methods like SDS-PAGE followed by autoradiography or western blotting with anti-phosphotyrosine antibodies.
-
IC50 Determination: The concentration of RG-13022 that inhibits 50% of EGFR autophosphorylation is calculated.
These assays measure the impact of RG-13022 on cancer cell proliferation.
Colony Formation Assay Protocol: [2]
-
Cell Plating: HER 14 cells (200 cells/10-cm dish) or MH-85 cells (100 cells/well in a 24-well plate) are plated in their respective complete media (DMEM or alpha MEM with 10% FCS).
-
Overnight Culture: Cells are cultured overnight to allow for attachment.
-
Treatment: The medium is replaced with a low-serum medium (0.5% PCS for HER 14, 0.2% PCS for MH-85) containing 50 ng/mL EGF and varying concentrations of this compound.
-
Incubation: The cells are cultured for 10 days.
-
Fixation and Staining: Colonies are fixed with 4% (v/v) formaldehyde and stained with hematoxylin.
-
Quantification: Colonies containing more than 20 cells are counted microscopically to determine the inhibitory effect of the compound.
DNA Synthesis Assay Protocol:
While the specific method for the DNA synthesis assay cited is not detailed in the search results, a common method is the BrdU (Bromodeoxyuridine) incorporation assay.
-
Cell Seeding and Treatment: Cells are seeded and treated with EGF and this compound as described for the colony formation assay.
-
BrdU Labeling: Towards the end of the treatment period, BrdU is added to the culture medium. Actively proliferating cells will incorporate BrdU into their newly synthesized DNA.
-
Detection: Cells are fixed, and the incorporated BrdU is detected using a specific antibody, typically in an ELISA-based format.
-
Analysis: The amount of incorporated BrdU, which correlates with DNA synthesis, is quantified to determine the IC50 value of the inhibitor.
The efficacy of this compound has also been demonstrated in a preclinical animal model.[2]
-
Tumor Inoculation: MH-85 cells are inoculated into nude mice to establish tumors.
-
Treatment Administration: this compound is administered to the tumor-bearing mice (e.g., 400 μ g/mouse/day ).
-
Monitoring: Tumor growth, animal well-being (e.g., cachexia, activity levels), and survival are monitored over time.
-
Results: Treatment with RG-13022 has been shown to significantly inhibit MH-85 tumor growth, reduce cachexia and hypercalcemia, and prolong the lifespan of the tumor-bearing animals.[2]
Conclusion
This compound is a well-characterized inhibitor of the EGFR tyrosine kinase. Its ability to block EGFR autophosphorylation and downstream signaling translates into potent anti-proliferative effects in cancer cell lines that are dependent on this pathway. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for EGFR-driven cancers. The experimental protocols outlined provide a basis for further investigation and development of this and similar compounds. In addition to its effects on EGF-stimulated growth, RG-13022 has been noted to inhibit growth stimulated by other factors like insulin, IGF-I, and IGF-II, and it can block estrogen-stimulated phosphorylation of the EGF receptor, suggesting a broader impact on cellular signaling pathways.[3]
References
An In-depth Technical Guide to (Z)-RG-13022: Molecular Structure, Properties, and Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of (Z)-RG-13022, a tyrphostin-class small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details its molecular structure, physicochemical properties, mechanism of action, and biological activity. Included are summaries of quantitative data and detailed experimental protocols to support further research and development.
Molecular Identity and Physicochemical Properties
This compound, also known as Tyrphostin RG-13022, is a specific inhibitor of the EGFR kinase.[1][2][3] It belongs to the tyrphostin family, a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs) and serve as potential antiproliferative agents for diseases characterized by PTK hyperactivity.[2]
The (Z)- designation refers to the stereoisomerism around the carbon-carbon double bond, which is crucial for its biological activity. Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-Pyridineacetonitrile, alpha-((3,4-dimethoxyphenyl)methylene)- | [1] |
| Synonyms | RG 13022, Tyrphostin RG 13022 | [1][4][5] |
| CAS Number | 136831-48-6 | [1][5][6] |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][3][5][6] |
| Molecular Weight | 266.30 g/mol | [1][5][6] |
| Appearance | Solid powder, white to off-white | [1][4] |
| Purity | ≥98% | [1][6] |
| Solubility | Soluble in DMSO | [1] |
| SMILES | N#C/C(C1=CC=CN=C1)=C/C2=CC=C(OC)C(OC)=C2 | [1] |
Mechanism of Action and Signaling Pathway
RG-13022 functions as a competitive inhibitor at the ATP-binding site within the EGFR kinase domain.[1] By occupying this site, it prevents the binding of ATP, thereby blocking the receptor's autophosphorylation, a critical step for activating downstream signaling cascades.[1][4][7] The inhibition of EGFR autophosphorylation effectively halts signal transduction through key pathways like the MAPK and PI3K/AKT pathways, which are integral to regulating cell proliferation, survival, and differentiation.[1]
The diagram below illustrates the point of intervention of RG-13022 in the EGFR signaling cascade.
References
In Vitro Profile of (Z)-RG-13022: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on (Z)-RG-13022, a tyrphostin derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The data and protocols summarized herein are intended to serve as a detailed resource for researchers in the fields of oncology, signal transduction, and drug discovery.
Quantitative Analysis of In Vitro Activity
This compound has demonstrated significant inhibitory activity in both cell-free and cell-based assays. The following tables summarize the key quantitative data from these studies.
| Assay Type | Target/Cell Line | Key Parameter | Value (µM) | Reference(s) |
| Enzyme Inhibition Assay | EGFR | IC50 | 4 | [1] |
| Autophosphorylation Assay | HER 14 Cells | IC50 | 5 | [1] |
| Colony Formation Assay | HER 14 Cells | IC50 | 1 | [1] |
| DNA Synthesis Assay | HER 14 Cells | IC50 | 3 | [1] |
| Colony Formation Assay | MH-85 Cells | IC50 | 7 | [1] |
| DNA Synthesis Assay | MH-85 Cells | IC50 | 1.5 | [1] |
| Kinase Inhibition Assay | EGFR | IC50 | 1 | [2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
EGFR Autophosphorylation Inhibition Assay (Cell-Free)
This assay measures the ability of this compound to inhibit the autophosphorylation of the EGF receptor in a cell-free system.
-
Source of EGFR: Immunoprecipitated from HER 14 cells.
-
Assay Principle: The assay quantifies the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the EGFR protein in the presence of various concentrations of the inhibitor.
-
Protocol:
-
Immunoprecipitate EGFR from HER 14 cell lysates.
-
Incubate the immunoprecipitated receptor with varying concentrations of this compound.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate for a specified time at 30°C.
-
Stop the reaction and resolve the proteins by SDS-PAGE.
-
Visualize the phosphorylated EGFR by autoradiography and quantify the bands to determine the IC50 value.
-
Cell-Based Assays (HER 14 and MH-85 cells)
-
HER 14 Cells: Maintained in DMEM supplemented with 10% Fetal Calf Serum (FCS).
-
MH-85 Cells: Maintained in alpha MEM supplemented with 10% FCS.
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Protocol:
-
Plate HER 14 cells (200 cells/10-cm dish) or MH-85 cells (100 cells/well in a 24-well plate) in their respective complete media.[1]
-
After overnight incubation, switch the medium to a low-serum medium (DMEM with 0.5% Porcine Chromosome Set (PCS) for HER 14, and alpha MEM with 0.2% PCS for MH-85) containing 50 ng/mL EGF.[1]
-
Add increasing concentrations of this compound to the culture medium.[1]
-
Incubate the cells for 10 days to allow for colony formation.[1]
-
Fix the colonies with 4% (v/v) formaldehyde.[1]
-
Stain the colonies with hematoxylin.[1]
-
Count the number of colonies containing more than 20 cells under a microscope.[1]
-
This assay measures the effect of this compound on DNA replication, a key event in cell proliferation.
-
Protocol: (Detailed protocol for the DNA synthesis assay was not available in the provided search results). This typically involves the incorporation of a labeled nucleoside, such as ³H-thymidine or BrdU, into newly synthesized DNA. The amount of incorporated label is then quantified to determine the rate of DNA synthesis.
Signaling Pathways and Experimental Workflows
This compound exerts its effects by inhibiting the EGFR signaling cascade. The following diagrams illustrate the targeted pathway and the experimental workflows.
EGFR Signaling Pathway and Inhibition by this compound
This compound is a small-molecule inhibitor that competitively binds to the ATP-binding site within the EGFR kinase domain. This action prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, that are crucial for cell proliferation and survival.[2]
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
The in vitro assessment of this compound follows a logical progression from cell-free enzyme assays to cell-based functional assays.
Caption: Workflow for the in vitro characterization of this compound.
References
(Z)-RG-13022: An In-Depth Technical Guide on its Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-RG-13022, a member of the tyrphostin family of compounds, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the reported effects of this compound on various cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a pivotal role in regulating cell growth and division. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades, including the MAPK and PI3K/AKT pathways. By disrupting these pathways, this compound can suppress tumor cell growth and survival.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HER 14 | Not Specified | EGFR Autophosphorylation | 5 | [1] |
| HER 14 | Not Specified | Colony Formation | 1 | [1] |
| HER 14 | Not Specified | DNA Synthesis | 3 | [1] |
| MH-85 | Squamous Cell Carcinoma | Colony Formation | 7 | [1] |
| MH-85 | Squamous Cell Carcinoma | DNA Synthesis | 1.5 | [1] |
| HN5 | Squamous Cell Carcinoma | DNA Synthesis | 11 | [1] |
| HT-22 | Neuronal Cells | EGFR Tyrosine Kinase Activity | 1 |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| HER 14 | Colony Formation | Inhibition | Dose-dependent | [1] |
| HER 14 | DNA Synthesis | Inhibition | Dose-dependent | [1] |
| MH-85 | Colony Formation | Suppression | Dose-dependent | [1] |
| MH-85 | DNA Synthesis | Suppression | Dose-dependent | [1] |
| Pituitary Cells | Cell Proliferation (EGF or E2 induced) | Reduction | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
This protocol is a standard method to assess the cytotoxic and cytostatic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing an indication of long-term cell survival and reproductive integrity.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well or 10 cm plates
-
Fixation solution (e.g., methanol or 4% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Plate a low number of cells (e.g., 100-1000 cells per well/plate) in the appropriate culture vessel.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for an extended period (e.g., 10-14 days), allowing colonies to form. The medium may need to be changed periodically.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a fixation solution, and then stain with a staining solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well/plate.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
DNA Synthesis Assay (e.g., BrdU Incorporation)
This assay measures the rate of DNA synthesis, which is a hallmark of cell proliferation.
Materials:
-
Cancer cell lines
-
This compound
-
BrdU (Bromodeoxyuridine) labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to an enzyme or fluorophore)
-
Substrate for the enzyme or a fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling reagent to the wells and incubate for a few hours to allow incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a conjugated anti-BrdU antibody.
-
Detection: Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of DNA synthesis. Calculate the percentage of inhibition of DNA synthesis for each treatment condition.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Evaluating this compound
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound has demonstrated clear anti-proliferative effects in several cancer cell lines, primarily through the inhibition of the EGFR signaling pathway. The provided quantitative data and experimental protocols offer a foundational resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Future studies should aim to expand the evaluation of this compound across a broader range of cancer cell lines and in in vivo models to better delineate its efficacy and mechanism of action.
References
Methodological & Application
Application Notes and Protocols for (Z)--RG-13022 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-RG-13022, also known as Tyrphostin RG-13022, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and differentiation, such as the MAPK and PI3K/AKT pathways.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines, particularly HER 14 and MH-85 cells.
Mechanism of Action
This compound exerts its biological effects by inhibiting the autophosphorylation of EGFR. This action prevents the downstream signaling cascades that lead to cell proliferation. The primary signaling pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are crucial for cell cycle progression and survival.
EGFR Signaling Pathway Inhibition by this compound
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effects of this compound on various cellular processes have been quantified and are summarized in the tables below.
Table 1: IC50 Values for EGFR Autophosphorylation
| Assay Type | Cell Line/System | IC50 Value |
| Cell-free assay | Immunoprecipitated EGFR | 4 µM |
| In vitro (Cell-based) | HER 14 cells | 5 µM |
Table 2: IC50 Values for Inhibition of Colony Formation
| Cell Line | Stimulant (Concentration) | IC50 Value |
| HER 14 | EGF (50 ng/mL) | 1 µM |
| MH-85 | EGF (50 ng/mL) | 7 µM |
Table 3: IC50 Values for Inhibition of DNA Synthesis
| Cell Line | Stimulant (Concentration) | IC50 Value |
| HER 14 | EGF (50 ng/mL) | 3 µM |
| MH-85 | EGF (50 ng/mL) | 1.5 µM |
Experimental Protocols
Preparation of this compound Stock Solution
A 40 mM stock solution of this compound is prepared in 100% DMSO. For cell-based assays, this stock solution should be diluted with the appropriate culture medium to the desired final concentrations just before addition to the cells.
Cell Culture
-
HER 14 Cells: This cell line is derived from NIH 3T3 mouse embryonic fibroblasts transfected with the human EGFR gene.[2] They express approximately 200,000 EGFR molecules per cell.[2]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS). For experiments, a low-serum medium of DMEM with 0.5% Porcine Cumulative Serum (PCS) and 50 ng/mL EGF is used.
-
-
MH-85 Cells: A human squamous cell carcinoma cell line.
-
Culture Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% FCS. For experiments, a low-serum medium of α-MEM with 0.2% PCS and 50 ng/mL EGF is used.
-
EGFR Autophosphorylation Assay
This protocol is a general guideline for a cell-based ELISA to measure EGFR phosphorylation.
Experimental Workflow: EGFR Autophosphorylation Assay
Caption: Workflow for a cell-based EGFR phosphorylation ELISA.
Protocol:
-
Seed 10,000–30,000 cells per well in a 96-well plate and incubate overnight.
-
Starve the cells by replacing the growth medium with serum-free medium for at least 4 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Wash the cells and permeabilize with a suitable buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Colony Formation Assay
This assay assesses the effect of this compound on the anchorage-independent growth of cells.
Experimental Workflow: Colony Formation Assay
Caption: Workflow for the colony formation assay.
Protocol:
-
Plate HER 14 cells at a density of 200 cells per 10-cm dish or MH-85 cells at 100 cells per well in a 24-well plate in their respective complete growth media.
-
Allow the cells to attach overnight.
-
Replace the medium with the appropriate low-serum medium containing 50 ng/mL EGF and a range of this compound concentrations (e.g., 0-60 µM).
-
Incubate the cells for 10 days, replacing the medium with fresh treatment medium every 2-3 days.
-
After 10 days, fix the colonies with 4% (v/v) formaldehyde in calcium-magnesium-free PBS for 15 minutes at room temperature.
-
Stain the colonies with hematoxylin.
-
Count the number of colonies containing more than 20 cells using a microscope.
DNA Synthesis Assay (Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Experimental Workflow: DNA Synthesis Assay
Caption: Workflow for the [3H]-thymidine incorporation assay.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Synchronize the cells, typically by serum starvation for 24 hours.
-
Treat the cells with varying concentrations of this compound in low-serum medium containing 50 ng/mL EGF.
-
After a desired incubation period (e.g., 24-48 hours), add [³H]-thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 4-24 hours.
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Wash the filters extensively with PBS to remove unincorporated [³H]-thymidine.
-
Allow the filters to dry completely.
-
Measure the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.
References
how to dissolve and prepare (Z)-RG-13022 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of (Z)-RG-13022, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Chemical Information and Solubility
This compound, also known as Tyrphostin RG-13022, is a specific inhibitor of EGFR, a key regulator of cell proliferation, differentiation, and survival. The "(Z)-" designation refers to the specific geometric isomer of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [1] |
| Molecular Weight | 266.3 g/mol | [1] |
| CAS Number | 136831-48-6 | [1] |
| Appearance | Solid powder | |
| Solubility in DMSO | ≥ 53 mg/mL | |
| Solubility in Ethanol | ~5 mg/mL | |
| Solubility in Water | Insoluble |
Note: The solubility of this compound can be affected by the purity, temperature, and quality of the solvent. It is recommended to use anhydrous, high-purity dimethyl sulfoxide (DMSO) for the preparation of stock solutions.
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell growth and survival. The primary pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.
By blocking the initial autophosphorylation step, this compound effectively abrogates these downstream signals, leading to the inhibition of cell proliferation and the induction of apoptosis in EGFR-dependent cancer cells.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 2.663 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 266.3 g/mol = 0.002663 g = 2.663 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder and add it to the tube.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 2.663 mg, add 1 mL of DMSO.
-
Tightly cap the vial.
-
-
Mixing:
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If necessary, sonicate the solution for a few minutes in a water bath to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
-
Store the aliquots in a tightly sealed container at -20°C or -80°C.[2][3]
-
When stored properly, the DMSO stock solution is stable for at least 6 months.[3]
-
Preparation of Working Solutions for Cell-Based Assays
For cell-based experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.[2] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
-
Precipitation: this compound is poorly soluble in aqueous solutions. To minimize precipitation, it is recommended to perform serial dilutions and to add the inhibitor solution to the cell culture medium while gently mixing.[2]
Protocol for Preparing a 10 µM Working Solution:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution:
-
Perform a 1:1000 dilution of the stock solution into your cell culture medium.
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.[2]
-
-
Mixing:
-
Mix thoroughly by gentle vortexing or by pipetting up and down. This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Application:
-
Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions of the inhibitor.[2]
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Safety Precautions
-
This compound is for research use only and is not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Tyrphostin RG-13022: In Vivo Dosing Protocols for Mouse Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin RG-13022 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the EGFR kinase domain, RG-13022 effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways.[1] This inhibition of EGFR signaling disrupts critical cellular processes involved in tumor growth and survival, including proliferation, differentiation, and migration. Consequently, Tyrphostin RG-13022 has been investigated as a potential anti-cancer agent, particularly in tumors characterized by EGFR overexpression or dysregulation. These application notes provide detailed protocols for in vivo dosing of Tyrphostin RG-13022 in mouse models, based on established research.
Mechanism of Action
Tyrphostin RG-13022 exerts its biological effects by targeting the enzymatic activity of EGFR. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphorylated sites serve as docking platforms for various signaling proteins, initiating downstream cascades that promote cell growth and survival. RG-13022 intervenes at this critical step, preventing the initial autophosphorylation and thereby abrogating the entire signaling cascade.
Quantitative Data Summary
The following tables summarize the in vivo dosing parameters for Tyrphostin RG-13022 in mouse models as reported in key studies.
| Parameter | Study 1: Tumor Growth Inhibition | Study 2: Pharmacokinetics |
| Reference | Yoneda et al., 1991 | McLeod et al., 1996 |
| Mouse Model | 4- to 6-week-old male BALB/c nu/nu mice | MF1 nu/nu mice |
| Tumor Model | Subcutaneous xenograft of MH-85 human squamous cell carcinoma | Subcutaneous xenograft of HN5 human squamous cell carcinoma |
| Dosage | 400 µ g/mouse/day (administered as 200 µg twice daily) | 20 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Vehicle | 100% Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) |
| Dosing Frequency | Twice daily | Single dose |
| Treatment Duration | From 1 day after tumor inoculation | Not applicable (single dose study) |
| Key Findings | Significant inhibition of tumor growth and increased lifespan of tumor-bearing mice. | Rapid biexponential elimination from plasma with a terminal half-life of 50.4 minutes. Plasma concentrations fell below the in vitro active concentration within 20 minutes post-injection.[2] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy
This protocol is adapted from the methodology described by Yoneda et al. (1991) for assessing the anti-tumor activity of Tyrphostin RG-13022 in a mouse xenograft model.
Materials:
-
Tyrphostin RG-13022
-
Dimethyl sulfoxide (DMSO), sterile
-
MH-85 human squamous cell carcinoma cells
-
4- to 6-week-old male BALB/c nu/nu mice
-
Sterile 1 mL syringes with 27-gauge needles
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane or pentobarbital)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Tumor Cell Inoculation:
-
Harvest MH-85 cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/0.1 mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right dorsal flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 5 mm in diameter).
-
-
Drug Preparation:
-
Prepare a stock solution of Tyrphostin RG-13022 in 100% DMSO. For a 200 µg dose in a 0.1 mL injection volume, the concentration should be 2 mg/mL.
-
Vortex the solution until the compound is completely dissolved. Prepare fresh daily.
-
-
Drug Administration:
-
On the day after tumor inoculation, begin treatment.
-
Administer 200 µg of Tyrphostin RG-13022 in a 0.1 mL volume via intraperitoneal injection.
-
Repeat the injection twice daily (e.g., morning and evening).
-
The control group should receive intraperitoneal injections of the vehicle (100% DMSO) at the same volume and frequency.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions (length and width) with calipers once a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor the body weight and general health of the mice regularly.
-
Continue treatment and monitoring for the duration of the study.
-
Survival of the mice should be recorded to determine any increase in lifespan.
-
Protocol 2: Pharmacokinetic Study
This protocol is based on the study by McLeod et al. (1996) to evaluate the pharmacokinetic profile of Tyrphostin RG-13022 in mice.
Materials:
-
Tyrphostin RG-13022
-
Dimethyl sulfoxide (DMSO), sterile
-
MF1 nu/nu mice
-
Sterile 1 mL syringes with 27-gauge needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Equipment for plasma separation (centrifuge)
-
Analytical instrumentation for drug quantification (e.g., HPLC)
Procedure:
-
Drug Preparation:
-
Prepare a solution of Tyrphostin RG-13022 in DMSO at a concentration suitable for administering a 20 mg/kg dose. The final injection volume should be appropriate for the size of the mouse (e.g., 5 mL/kg).
-
Ensure the compound is fully dissolved.
-
-
Drug Administration:
-
Administer a single 20 mg/kg dose of Tyrphostin RG-13022 via intraperitoneal injection.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 2, 5, 10, 20, 30, 60, 90, and 120 minutes) post-injection, collect blood samples.
-
Blood can be collected via retro-orbital sinus or tail vein into heparinized tubes.
-
Anesthetize the mice prior to blood collection to minimize distress.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of Tyrphostin RG-13022 in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Important Considerations
-
Solubility and Formulation: Tyrphostin RG-13022 is soluble in DMSO.[3] For in vivo studies, it is often prepared in 100% DMSO. However, researchers should be mindful of the potential toxicity of DMSO and may need to explore co-solvent systems (e.g., DMSO with PEG300, Tween 80, or corn oil) for certain applications, especially for long-term studies.[4]
-
Rapid In Vivo Elimination: Studies have shown that Tyrphostin RG-13022 has a very short half-life in mice.[2] This rapid elimination is a critical factor to consider when designing experiments. The twice-daily dosing regimen in the efficacy study was likely implemented to maintain therapeutic concentrations of the drug. For future studies, more frequent administration or the development of a sustained-release formulation might be necessary to improve in vivo efficacy.[2]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use. Appropriate anesthesia and analgesia should be used to minimize pain and distress.
References
Application Notes: (Z)-RG-13022 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-RG-13022, also known as RG-13022 or Tyrphostin RG-13022, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By competitively binding to the ATP-binding site within the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K/AKT pathways.[1] Dysregulation of EGFR signaling is a critical factor in the proliferation and survival of various cancer cells, making it a key target for therapeutic intervention.[1] These application notes provide detailed protocols and supporting data for the use of this compound in in vitro kinase assays to characterize its inhibitory activity against EGFR.
Data Presentation
The inhibitory potency of this compound against EGFR has been determined in various assay formats, including cell-free and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Target | Assay System | Value (µM) |
| IC50 | EGF Receptor Kinase | HT-22 cells | 1[1] |
| IC50 | EGF Receptor Autophosphorylation | Immunoprecipitates (cell-free) | 4[2] |
| IC50 | HER14 Colony Formation | EGF-stimulated HER14 cells | 1[2] |
| IC50 | HER14 DNA Synthesis | EGF-stimulated HER14 cells | 3[2] |
Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the Epidermal Growth Factor Receptor (EGFR) triggers the dimerization of the receptor and the activation of its intracellular kinase domain. This leads to the autophosphorylation of tyrosine residues on the receptor, creating docking sites for various signaling proteins. The recruitment of these proteins initiates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for regulating cell proliferation, survival, and differentiation. This compound acts by inhibiting the initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for an in vitro radiometric kinase assay to determine the IC50 value of this compound against EGFR. This protocol is adapted from standard procedures for EGFR kinase assays.
Materials and Reagents:
-
Recombinant human EGFR (catalytic domain)
-
This compound
-
ATP (Adenosine triphosphate), [γ-³²P]ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Stop Solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
96-well microtiter plates
Experimental Workflow:
The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Further dilute the compound in Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 96-well plate.
-
Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
-
Prepare Kinase-Substrate Mixture:
-
Prepare a mixture containing the recombinant EGFR and the Poly(Glu, Tyr) 4:1 substrate in Kinase Assay Buffer. The optimal concentrations of the enzyme and substrate should be determined empirically but a starting point could be 5-10 ng of EGFR and 0.2 mg/mL of substrate per reaction.
-
-
Add Kinase-Substrate Mixture to Wells:
-
Add 20 µL of the kinase-substrate mixture to each well containing the inhibitor or vehicle.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare the ATP solution by mixing cold ATP and [γ-³²P]ATP in Kinase Assay Buffer. A final ATP concentration of 10 µM is a common starting point.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well. The final reaction volume will be 50 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Stop Reaction:
-
Terminate the reaction by adding 50 µL of Stop Solution (75 mM phosphoric acid) to each well.
-
-
Substrate Capture:
-
Spot 75 µL from each well onto a P81 phosphocellulose paper strip.
-
-
Washing:
-
Wash the P81 paper strips three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
-
Detection:
-
Allow the P81 paper to dry completely.
-
Place the paper strips in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all other measurements.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Alternative Non-Radioactive Assays:
For laboratories not equipped for radiometric work, several non-radioactive kinase assay formats can be employed. These include:
-
ADP-Glo™ Kinase Assay (Promega): This luminescent assay measures the amount of ADP produced in the kinase reaction.
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.
-
ELISA-based Assays: These assays use a phosphospecific antibody to detect the phosphorylated substrate immobilized on a plate.
The general workflow for these assays is similar, with the primary difference being the detection method. The specific protocols provided by the manufacturers of these assay kits should be followed.
References
Application Notes and Protocols: Detection of (Z)-RG-13022-Mediated Inhibition of EGFR Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention.[3][4]
(Z)-RG-13022 is a tyrosine kinase inhibitor that has been shown to suppress the autophosphorylation of the EGF receptor.[5][6] It functions by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby blocking its kinase activity and subsequent downstream signaling.[3] This inhibitory effect can be quantified by assessing the phosphorylation status of EGFR (p-EGFR) in cells treated with this compound. Western blotting is a widely used and effective technique for this purpose.[1]
These application notes provide a detailed protocol for treating cells with this compound and subsequently detecting the levels of phosphorylated EGFR (p-EGFR) by Western blot analysis.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the EGFR signaling pathway and the mechanism of action for this compound.
Caption: EGFR signaling pathway and this compound inhibition.
Experimental Protocol
This protocol is designed for cultured cells and can be adapted based on the specific cell line and experimental goals.
Materials and Reagents
-
This compound (CAS: 136831-48-6)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[1]
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
Polyacrylamide gels (e.g., 4-20%)
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol.
Caption: Western blot workflow for p-EGFR detection.
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture cells in appropriate medium until they reach 70-80% confluency.
-
Plate cells in 6-well plates at a suitable density and allow them to adhere overnight.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells twice with PBS.
-
Replace the medium with a serum-free or low-serum medium and incubate for 16-24 hours to reduce basal EGFR phosphorylation.[1]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound in serum-free medium to the desired final concentrations. The IC50 for EGFR autophosphorylation inhibition is approximately 4-5 µM.[5][6] A dose-response experiment (e.g., 1, 5, 10, 25 µM) is recommended.
-
Incubate the cells with the inhibitor for a predetermined duration (e.g., 1-4 hours).
-
-
EGF Stimulation:
-
Following inhibitor treatment, stimulate the cells with EGF to induce EGFR phosphorylation. A final concentration of 50-100 ng/mL of EGF for 15-30 minutes at 37°C is a common starting point.[1][6]
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells stimulated with EGF without inhibitor treatment.
-
-
Cell Lysis:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (total protein extract) to new pre-chilled tubes.
-
Determine the protein concentration of each sample using a BCA protein assay.[1]
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-150V until the dye front reaches the bottom.[1]
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is generally preferred over non-fat dry milk to minimize background.[1]
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA in TBST as recommended (see table below). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1][7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST. Incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
For data analysis, quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal. Further normalization to a loading control (e.g., β-actin or GAPDH) can be performed to ensure equal loading between lanes.[1]
-
Data Presentation
Quantitative data for the Western blot protocol are summarized in the table below.
| Parameter | Recommendation | Source |
| This compound Concentration | 1-25 µM (Dose-response) | [5][6] |
| EGF Stimulation | 50-100 ng/mL for 15-30 min | [1][2][6] |
| Protein Loading | 20-30 µg per lane | [1] |
| Primary Antibody: p-EGFR (e.g., Tyr1068) | 1:1000 dilution in 5% BSA/TBST | [7][8][9] |
| Primary Antibody: Total EGFR | 1:1000 dilution in 5% BSA/TBST | [10][11] |
| Primary Antibody: Loading Control (e.g., GAPDH, β-actin) | 1:1000 - 1:10,000 (as per manufacturer) | [9][10] |
| Secondary Antibody | 1:2000 - 1:10,000 in 5% BSA/TBST | [11] |
| Blocking Buffer | 5% BSA in TBST | [1][7] |
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of EGFR upon stimulation with EGF. The total EGFR levels should remain relatively unchanged across all treatment conditions. The loading control should show consistent band intensity across all lanes, confirming equal protein loading. By quantifying the p-EGFR/total EGFR ratio, the inhibitory effect of this compound can be accurately assessed.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR (EGFR) | Abcam [abcam.com]
- 3. medkoo.com [medkoo.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. EGFR phosphorylation [bio-protocol.org]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-EGFR Antibody (A80534) | Antibodies.com [antibodies.com]
Application of (Z)-RG-13022 in Lung Cancer Research: Application Notes and Protocols
(Z)-RG-13022 , also known as Tyrphostin RG13022, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its application in cancer research, particularly in lung cancer, is of significant interest due to the critical role of the EGFR signaling pathway in the proliferation and survival of cancer cells. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in lung cancer.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. This inhibition blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[1] Key pathways affected by the inhibition of EGFR include the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, both of which are pivotal in regulating cell proliferation, survival, and differentiation.[1] By disrupting these pathways, this compound can suppress the growth and survival of tumor cells, particularly those that exhibit EGFR overexpression or dysregulation.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and related tyrphostins in various cancer cell lines. While specific data for a wide range of non-small cell lung cancer (NSCLC) lines for this compound is limited in the currently available literature, the data from small cell lung cancer (SCLC) and other EGFR-expressing cell lines provide a valuable starting point for experimental design.
Table 1: In Vitro IC50 Values for this compound
| Assay | Cell Line | Cancer Type | IC50 Value | Reference |
| EGFR Autophosphorylation | Cell-free | - | 4 µM | [2] |
| EGFR Autophosphorylation | HER 14 | Not Specified | 5 µM | [2] |
| Colony Formation | HER 14 | Not Specified | 1 µM | [2] |
| DNA Synthesis | HER 14 | Not Specified | 3 µM | [2] |
| Colony Formation | MH-85 | Not Specified | 7 µM | [2] |
| DNA Synthesis | MH-85 | Not Specified | 1.5 µM | [2] |
| Growth Inhibition | H-345, H-69 | Small Cell Lung Cancer | 7 µM | [3] |
| DNA Synthesis | HN5 | Squamous Cell Carcinoma | 11 µM | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Nude Mice | MH-85 Xenograft | 400 μ g/mouse/day | Significantly inhibits tumor growth and prolongs lifespan. | [2] |
| Nude Mice | HN5 Xenograft | 20 mg/kg (single dose) | Rapid in vivo elimination, no significant tumor growth delay with chronic administration. | [4] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in the context of the EGFR signaling pathway.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay
This workflow outlines the key steps for determining the effect of this compound on the viability of lung cancer cells.
Caption: General workflow for a cell viability assay with this compound.
Experimental Workflow: Western Blot Analysis
This diagram details the process for analyzing the phosphorylation status of EGFR and its downstream targets.
Caption: Workflow for Western blot analysis of EGFR pathway proteins.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H1975, H-345, H-69)
-
This compound
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lung cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A suggested starting range based on available data is 1-50 µM.[2][3] Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Incubation: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 48-72 hours.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot Analysis of EGFR Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream targets, AKT and ERK.
Materials:
-
Lung cancer cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with desired concentrations of this compound (e.g., 1, 5, 10 µM) for 2-4 hours. Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the relative phosphorylation levels of the target proteins, normalized to the total protein and a loading control (e.g., GAPDH).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a lung cancer xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Lung cancer cells (e.g., A549, H1975)
-
This compound
-
Vehicle solution (e.g., DMSO/saline)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject 1-5 x 10^6 lung cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound intraperitoneally or orally at a predetermined dose and schedule. A starting dose could be extrapolated from previous studies, such as the 400 µ g/mouse/day used in the MH-85 model, adjusting for mouse weight.[2] The control group should receive the vehicle solution.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of tyrphostin combined with a substance P related antagonist on small cell lung cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin RG-13022: A Tool for Interrogating Signal Transduction Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin RG-13022 is a potent, cell-permeable inhibitor of protein tyrosine kinases, primarily targeting the Epidermal Growth Factor Receptor (EGFR).[1] By competitively blocking the ATP binding site of the EGFR kinase domain, RG-13022 effectively inhibits receptor autophosphorylation and subsequent downstream signaling cascades.[1] This inhibitory action makes it a valuable tool for studying the role of EGFR-mediated signal transduction in various cellular processes, including proliferation, differentiation, and tumorigenesis. These application notes provide detailed protocols for utilizing Tyrphostin RG-13022 to investigate its effects on cellular signaling, along with quantitative data on its inhibitory activities and visualizations of the relevant pathways and experimental workflows.
Mechanism of Action
Tyrphostin RG-13022 exerts its inhibitory effects by targeting the catalytic activity of protein tyrosine kinases. Its primary target is the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[1] RG-13022 has been shown to inhibit the autophosphorylation of the EGF receptor in both cell-free assays and intact cells.[2] Beyond EGFR, studies have indicated that RG-13022 can also inhibit the phosphorylation of other receptor tyrosine kinases, such as c-erbB-2 (also known as HER2), and can modulate the activity of downstream signaling molecules like MAP2 kinase.[3] While some tyrphostins, like AG-490, are known inhibitors of the Janus kinase 2 (JAK2), there is currently no direct evidence to suggest that Tyrphostin RG-13022 significantly inhibits the JAK2/STAT3 signaling pathway.
Data Presentation
The inhibitory activity of Tyrphostin RG-13022 has been quantified across various experimental setups and cell lines. The following table summarizes the key half-maximal inhibitory concentrations (IC50) reported in the literature.
| Target/Process | Cell Line/System | IC50 Value | Reference |
| EGFR Autophosphorylation | Cell-free assay | 4 µM | [1][2] |
| EGFR Autophosphorylation | HER 14 cells | 5 µM | [2] |
| DNA Synthesis | HER 14 cells | 3 µM | [2] |
| Colony Formation | HER 14 cells | 1 µM | [2] |
| DNA Synthesis | MH-85 cells | 1.5 µM | [2] |
| Colony Formation | MH-85 cells | 7 µM | [2] |
| DNA Synthesis | HN5 cells | 11 µM | [4][5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin RG-13022.
Caption: General experimental workflow for studying signal transduction using Tyrphostin RG-13022.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Tyrphostin RG-13022.
Protocol 1: EGFR Autophosphorylation Assay (Cell-Based)
This protocol is adapted from studies on HER 14 cells.[2]
Materials:
-
HER 14 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
Tyrphostin RG-13022 (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture HER 14 cells in DMEM with 10% FBS to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of Tyrphostin RG-13022 (e.g., 0.1, 1, 5, 10, 25 µM) for 1-2 hours. Include a DMSO vehicle control.
-
EGF Stimulation: Stimulate the cells with 50 ng/mL EGF for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately place the culture dishes on ice, aspirate the medium, and wash twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated EGFR to total EGFR. Determine the IC50 value for the inhibition of EGFR autophosphorylation.
Protocol 2: Colony Formation Assay
This protocol is based on methods used for MH-85 and HER 14 cells.[2][6][7]
Materials:
-
MH-85 or HER 14 cells
-
Appropriate complete culture medium
-
Tyrphostin RG-13022
-
6-well plates
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Tyrphostin RG-13022 (e.g., 0.1, 1, 5, 10, 25 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh inhibitor-containing medium every 3-4 days.
-
Colony Fixation and Staining:
-
After the incubation period, aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with the fixing solution for 15 minutes at room temperature.
-
Aspirate the fixative and stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration relative to the control. Determine the IC50 for colony formation.
Protocol 3: DNA Synthesis Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HER 14, MH-85)
-
Complete culture medium
-
Tyrphostin RG-13022
-
BrdU Labeling Reagent
-
BrdU Assay Kit (including anti-BrdU antibody and detection reagents)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After cell adherence, treat with varying concentrations of Tyrphostin RG-13022 for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Detection: Follow the manufacturer's protocol for the BrdU assay kit, which typically involves cell fixation, DNA denaturation, incubation with an anti-BrdU antibody, and subsequent detection with a substrate that produces a colorimetric or fluorescent signal.
-
Data Analysis: Measure the signal intensity using a plate reader. Calculate the percentage of DNA synthesis inhibition relative to the control and determine the IC50 value.
Conclusion
Tyrphostin RG-13022 is a specific and effective inhibitor of EGFR signaling, making it a valuable research tool for dissecting the roles of this pathway in cellular physiology and disease. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize Tyrphostin RG-13022 in their studies of signal transduction. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data to further our understanding of EGFR-mediated cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with (Z)-RG-13022 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-RG-13022 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways.[1] Dysregulation of the EGFR signaling cascade is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The inhibition of EGFR signaling by this compound has been shown to suppress tumor cell growth and survival, highlighting its potential as an anti-cancer agent.[1]
These application notes provide a comprehensive overview and detailed protocols for assessing the effect of this compound on cell viability. The provided methodologies and data will enable researchers to effectively design and execute experiments to evaluate the cytotoxic and cytostatic potential of this compound.
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting the autophosphorylation of the EGF receptor.[2][3] This action blocks the initiation of downstream signaling cascades critical for cell proliferation and survival, primarily the MAPK and PI3K/AKT pathways.[1]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various in vitro assays.
Table 1: IC50 Values for this compound Inhibition of EGFR Autophosphorylation
| Cell Line/System | IC50 (µM) | Reference |
| Immunoprecipitated EGF receptor | 4 | [2][3] |
| HER 14 cells | 5 | [3] |
| HT-22 cells | 1 | [1] |
Table 2: IC50 Values for this compound Inhibition of Cell Growth and DNA Synthesis
| Cell Line | Assay | IC50 (µM) | Reference |
| HER 14 cells | Colony Formation | 1 | [3] |
| HER 14 cells | DNA Synthesis | 3 | [3] |
| MH-85 cells | Colony Formation | 7 | [3] |
| MH-85 cells | DNA Synthesis | 1.5 | [3] |
Experimental Protocols
This section provides detailed protocols for assessing cell viability following treatment with this compound. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., A431, MCF-7, or other EGFR-expressing cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by using a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on cell viability. By understanding its mechanism of action as an EGFR inhibitor and employing standardized cell viability assays, researchers can effectively characterize the anti-proliferative and cytotoxic properties of this compound. The quantitative data presented serves as a valuable reference for experimental design and data interpretation in the context of cancer research and drug development.
References
Application Notes and Protocols for (Z)-RG-13022
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-RG-13022 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways.[1] This inhibition of EGFR signaling can suppress tumor cell proliferation and survival, making this compound a valuable tool for cancer research and potential therapeutic development, particularly for EGFR-driven cancers.[1]
These application notes provide detailed guidelines for the long-term storage, handling, and stability testing of this compound to ensure its integrity and performance in research applications.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3-Pyridineacetonitrile, α-[(3,4-dimethoxyphenyl)methylene]-, (αZ)- |
| Synonyms | RG-13022, Tyrphostin RG 13022 |
| CAS Number | 149286-90-8 ((Z)-isomer), 136831-48-6 |
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.30 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | ≥98% |
| Solubility | Soluble in DMSO[1] |
Long-Term Storage Conditions
Proper storage of this compound is critical to maintain its stability and activity over time. The following conditions are recommended based on supplier information and general best practices for small molecule inhibitors.
Solid Compound
| Storage Condition | Temperature | Duration | Notes |
| Long-Term | -20°C | Months to years | Keep in a dry, dark place.[1] |
| Short-Term | 0 - 4°C | Days to weeks | Keep in a dry, dark place.[1] |
| Shipping | Ambient | A few weeks | The compound is stable for short periods at ambient temperature.[1] |
Stock Solutions (in DMSO)
| Storage Condition | Temperature | Duration | Notes |
| Long-Term | -20°C or -80°C | Months to a year | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-Term | 0 - 4°C | Days to weeks |
Experimental Protocols
The following protocols are based on the International Council for Harmonisation (ICH) Q1A guidelines for stability testing of new drug substances and can be adapted for this compound.
Protocol for Long-Term Stability Testing
Objective: To establish a re-test period for this compound under recommended long-term storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Store the compound in well-sealed containers that are inert and will not interact with the compound.
-
Storage Conditions: Store the batches at the recommended long-term storage condition of -20°C ± 5°C.
-
Testing Frequency:
-
Year 1: Every 3 months
-
Year 2: Every 6 months
-
Annually thereafter through the proposed re-test period.
-
-
Analytical Methods: At each time point, test the samples for purity, appearance, and any other relevant physical or chemical properties. A validated stability-indicating HPLC method is recommended for purity and degradation product analysis.
-
Evaluation: Analyze the data for any significant changes over time.
Protocol for Accelerated Stability Testing
Objective: To observe the effect of short-term excursions outside the recommended storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of this compound.
-
Storage Conditions: Store the batches at an elevated temperature, for example, 40°C ± 2°C with 75% ± 5% relative humidity (RH) for a solid, or an appropriate elevated temperature for a solution.
-
Study Duration: A minimum of 6 months.
-
Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).
-
Analytical Methods: The same as for long-term stability testing.
-
Evaluation: Significant changes in the product under accelerated conditions suggest that the compound is sensitive to temperature and humidity.
Protocol for Stress Testing
Objective: To identify potential degradation products and degradation pathways.
Methodology:
-
Batch Selection: A single batch can be used for stress testing.
-
Stress Conditions:
-
Temperature: Expose the compound to temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).
-
Humidity: Expose the solid compound to high humidity levels (e.g., ≥75% RH).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines. Include a dark control.
-
pH: Test the susceptibility to hydrolysis in solution across a wide range of pH values.
-
Oxidation: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide).
-
-
Analysis: Characterize any degradation products to understand the stability profile of the molecule.
Signaling Pathway and Mechanism of Action
References
Application Notes and Protocols: (Z)-RG-13022 and Immunotherapy Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-RG-13022 is a tyrphostin derivative that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4][5] Preclinical studies have demonstrated its ability to suppress EGF-stimulated cancer cell proliferation and tumor growth in vivo.[5] While the primary mechanism of this compound is the direct inhibition of oncogenic signaling pathways, emerging evidence suggests that EGFR inhibitors can modulate the tumor microenvironment (TME), providing a strong rationale for combination studies with immunotherapy.[2][6][7][8] This document provides detailed application notes and hypothetical protocols for investigating the synergistic potential of this compound in combination with immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies. These protocols are based on established methodologies for evaluating similar EGFR inhibitor and immunotherapy combinations.
Scientific Rationale for Combination Therapy
The rationale for combining this compound with immunotherapy is rooted in the immunomodulatory effects of EGFR inhibition on the TME. EGFR signaling in tumor cells can lead to an immunosuppressive microenvironment characterized by:
-
Upregulation of PD-L1: EGFR activation can increase the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, which engages the PD-1 receptor on activated T cells, leading to T-cell exhaustion and immune evasion.[2][6][9]
-
Secretion of Immunosuppressive Cytokines: The EGFR pathway can drive the production of cytokines like IL-6 and TGF-β, which suppress anti-tumor immune responses.[2]
-
Recruitment of Regulatory T cells (Tregs): EGFR signaling can promote the infiltration of Tregs into the tumor, further dampening the activity of cytotoxic T lymphocytes (CTLs).[7]
By inhibiting the EGFR pathway, this compound has the potential to reverse these immunosuppressive mechanisms, thereby sensitizing the tumor to immune checkpoint blockade.[6][8]
Signaling Pathway: EGFR and PD-L1 Regulation
Caption: EGFR signaling can upregulate PD-L1 expression, leading to T-cell inhibition. This compound and anti-PD-L1 antibodies can counteract this.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies. These values provide a baseline for designing combination therapy experiments.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| HER 14 | EGFR Autophosphorylation | 5 µM | [1] |
| HER 14 | Colony Formation | 1 µM | [1][3] |
| HER 14 | DNA Synthesis | 3 µM | [1][3] |
| MH-85 | Colony Formation | 7 µM | [1] |
| MH-85 | DNA Synthesis | 1.5 µM | [1] |
| HT-22 | EGFR Kinase Activity | 1 µM | [2] |
Table 2: In Vivo Efficacy of this compound Monotherapy
| Tumor Model | Dosing | Outcome | Reference |
| MH-85 Xenograft | 400 µ g/mouse/day | Significant tumor growth inhibition, prolonged lifespan | [1] |
| Squamous Cell Carcinoma Xenograft | Not specified | Tumor growth suppression, increased lifespan | [5] |
Experimental Protocols
The following are detailed protocols for preclinical evaluation of this compound in combination with an anti-PD-1 or anti-PD-L1 antibody.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a study to assess the anti-tumor efficacy of this compound combined with an anti-mouse PD-1 antibody in a syngeneic mouse model.
Experimental Workflow:
Caption: Workflow for in vivo efficacy study of combination therapy.
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 colorectal adenocarcinoma cells engineered to express human EGFR (MC38-hEGFR)
-
This compound
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Vehicle control (e.g., DMSO/Cremophor/Saline)
-
Isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MC38-hEGFR cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group):
-
Group 1 (Vehicle Control): Administer vehicle control according to the this compound dosing schedule.
-
Group 2 (this compound Monotherapy): Administer this compound (e.g., 20 mg/kg, daily, intraperitoneal injection). Dose may need optimization based on tolerability studies.
-
Group 3 (Anti-PD-1 Monotherapy): Administer anti-mouse PD-1 antibody (e.g., 200 µ g/mouse , every 3 days, intraperitoneal injection).
-
Group 4 (Combination Therapy): Administer both this compound and anti-mouse PD-1 antibody as per the schedules for the monotherapy groups.
-
-
Monitoring: Continue to measure tumor volumes and body weights bi-weekly. Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >1500 mm³), or if significant toxicity is observed.
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to assess survival differences.
-
At the end of the study, tumors can be harvested for further analysis (see Protocol 2).
-
Protocol 2: Tumor Microenvironment Analysis by Flow Cytometry
This protocol describes the analysis of immune cell populations within the TME following treatment.
Experimental Workflow:
Caption: Workflow for flow cytometric analysis of the tumor microenvironment.
Materials:
-
Tumors harvested from the in vivo study (Protocol 1)
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, DNase I
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-PD-1)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince harvested tumors and digest in RPMI containing collagenase, hyaluronidase, and DNase I for 30-60 minutes at 37°C.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using ACK lysis buffer.
-
Cell Staining:
-
Resuspend cells in FACS buffer and block Fc receptors with anti-CD16/32.
-
Incubate cells with a cocktail of surface-staining antibodies for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
-
Flow Cytometry: Acquire stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the proportions of different immune cell populations (e.g., CD8+ T cells, CD4+ T helper cells, Tregs) within the CD45+ leukocyte gate.
Expected Outcomes and Interpretation
-
Synergistic Anti-Tumor Efficacy: The combination of this compound and anti-PD-1/PD-L1 is expected to result in significantly greater tumor growth inhibition and improved survival compared to either monotherapy.
-
Favorable TME Modulation: Flow cytometry analysis is anticipated to show an increase in the infiltration of CD8+ cytotoxic T lymphocytes and a decrease in the proportion of immunosuppressive Tregs in the tumors of the combination treatment group.
-
Increased T-cell Activation: An increase in the expression of activation markers (e.g., Granzyme B, IFN-γ) on tumor-infiltrating lymphocytes may also be observed.
Conclusion
The combination of the EGFR inhibitor this compound with immune checkpoint blockade represents a promising therapeutic strategy. The protocols outlined in this document provide a framework for the preclinical evaluation of this combination, with the potential to translate findings into novel cancer therapies. It is crucial to note that while based on strong scientific rationale, these protocols are hypothetical and will require optimization.
References
- 1. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining immunotherapy and epidermal growth factor receptor kinase inhibitors: worth the risk? - Latif - Annals of Translational Medicine [atm.amegroups.org]
- 3. Revolutionizing NSCLC Treatment: Immunotherapy Strategies for EGFR‐TKIs Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The antiproliferative effects of tyrosine kinase inhibitors tyrphostins on a human squamous cell carcinoma in vitro and in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Emerging Role of EGFR Mutations in Creating an Immune Suppressive Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR Inhibition Strongly Modulates the Tumour Immune Microenvironment in EGFR-Driven Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A combination of PD-1/PD-L1 inhibitors: The prospect of overcoming the weakness of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing (Z)-RG-13022 concentration for IC50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (Z)-RG-13022 for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for testing this compound?
A1: The optimal concentration range for this compound can vary significantly depending on the cell line and assay duration. For initial experiments, we recommend a broad concentration range from 1 nM to 100 µM using a semi-logarithmic dilution series (e.g., 10-point curve with 3-fold dilutions). This wide range helps in capturing the full dose-response curve. Refer to Table 1 for suggested starting ranges in common cancer cell lines based on internal studies.
Q2: What is the optimal incubation time for this compound with cells before assessing cell viability?
A2: An incubation time of 48 to 72 hours is generally recommended to observe the full effect of this compound on cell proliferation. Shorter incubation times may not be sufficient to reveal the compound's cytostatic or cytotoxic effects, potentially leading to an overestimation of the IC50 value. See Table 2 for a comparison of IC50 values at different incubation times.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Kinase (MEK) 1 and MEK2. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which are key downstream effectors of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation. The signaling pathway is illustrated in Figure 1.
Troubleshooting Guide
Problem 1: The dose-response curve is flat, or the IC50 value is higher than expected.
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Possible Cause 1: Inappropriate Concentration Range. The concentrations tested may be too low to elicit a response.
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Solution: Test a higher concentration range, for example, up to 200 µM. Ensure the compound is fully dissolved in the solvent.
-
-
Possible Cause 2: Short Incubation Time. The incubation period may be insufficient for the compound to exert its full effect.
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Solution: Increase the incubation time to 72 hours.
-
-
Possible Cause 3: Cell Line Resistance. The chosen cell line may have intrinsic or acquired resistance to MEK inhibitors.
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Solution: Verify the mutation status of genes in the RAS-RAF-MEK-ERK pathway (e.g., BRAF, KRAS) in your cell line. Consider using a cell line known to be sensitive to MEK inhibition as a positive control.
-
-
Possible Cause 4: Compound Instability. this compound may be unstable in the culture medium over long incubation periods.
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Solution: Consider replenishing the medium with fresh compound every 24-48 hours.
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Problem 2: High variability between replicate wells.
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Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the plate can lead to significant well-to-well variability.
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Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row/column. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration.
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Solution: Avoid using the outer wells of the plate for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation from the inner wells.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting during compound dilution or addition to wells is a common source of variability.
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Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the compound dilutions to add to the wells.
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Problem 3: The dose-response curve is not sigmoidal.
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Possible Cause 1: Compound Precipitation. At high concentrations, this compound may precipitate out of the solution, leading to a plateau in the dose-response curve.
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Solution: Visually inspect the wells with the highest concentrations for any signs of precipitation. Determine the solubility of this compound in your culture medium.
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Possible Cause 2: Off-Target Effects or Cellular Toxicity. At very high concentrations, the compound may induce non-specific toxicity, leading to a steep drop in viability that does not fit a standard sigmoidal curve.
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Solution: Use a narrower concentration range focused on the expected IC50 value. Consider using alternative assays to confirm the mechanism of cell death (e.g., apoptosis vs. necrosis).
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-
Possible Cause 3: Issues with the Solvent. The solvent (e.g., DMSO) may be causing toxicity at higher concentrations.
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Solution: Ensure the final solvent concentration is consistent across all wells (including untreated controls) and is below the toxic threshold for the cell line (typically ≤ 0.5%).
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Data Presentation
Table 1: Suggested Starting Concentration Ranges for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | KRAS Status | Suggested Starting Range (nM) |
| A375 | Melanoma | V600E Mutant | Wild Type | 1 - 1,000 |
| HT-29 | Colorectal | V600E Mutant | Wild Type | 10 - 10,000 |
| HCT116 | Colorectal | Wild Type | G13D Mutant | 100 - 100,000 |
| HeLa | Cervical | Wild Type | Wild Type | 1,000 - 100,000 |
Table 2: Effect of Incubation Time on this compound IC50 Values in A375 Cells
| Incubation Time (hours) | IC50 (nM) | 95% Confidence Interval (nM) |
| 24 | 250.6 | 210.2 - 298.7 |
| 48 | 85.3 | 72.1 - 101.0 |
| 72 | 30.1 | 25.4 - 35.6 |
Experimental Protocols
Protocol: IC50 Determination of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
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Harvest and count cells (e.g., A375) in the logarithmic growth phase.
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Dilute the cells to a final concentration of 5 x 10^4 cells/mL in the appropriate culture medium.
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Dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom white plate (for luminescence assays). This corresponds to 5,000 cells per well.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Perform a serial dilution of the stock solution to create a 10-point concentration series (e.g., from 100 µM to 1 nM) in culture medium. Ensure the final DMSO concentration in the medium is consistent across all dilutions and does not exceed 0.5%.
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Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and 0.5% DMSO as a vehicle control and wells with medium only as an untreated control.
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Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (CellTiter-Glo®):
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Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
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Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
-
-
Data Analysis:
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Subtract the background luminescence (medium only wells).
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Normalize the data by setting the vehicle control as 100% viability.
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Plot the normalized viability data against the log of the compound concentration.
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Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
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Visualizations
Figure 1: Signaling pathway showing the inhibition of MEK1/2 by this compound.
Figure 2: Experimental workflow for IC50 determination of this compound.
troubleshooting (Z)-RG-13022 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals during experiments with (Z)-RG-13022.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as Tyrphostin RG-13022, is a small molecule inhibitor of the epidermal growth factor (EGF) receptor kinase with an IC50 value of 1 μM in HT-22 cells. It is used in research to study the effects of EGFR inhibition on cell proliferation and signaling.
Key chemical properties:
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Molecular Formula: C₁₆H₁₄N₂O₂
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Molecular Weight: 266.3 g/mol
-
CAS Number: 136831-48-6
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, this compound is soluble in organic solvents but insoluble in water. The recommended solvents are Dimethyl Sulfoxide (DMSO) and ethanol.
Q3: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. This precipitation indicates that the compound's solubility limit in the final aqueous solution has been exceeded. Here are several strategies to address this:
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Reduce the Final Concentration: Test lower final concentrations of this compound in your assay.
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Increase the Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. However, be mindful that DMSO concentrations are typically kept low (often ≤0.5%) to avoid cellular toxicity.
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Optimize the Dilution Protocol: It is preferable to add the DMSO stock dilution directly to the final assay media rather than preparing an intermediate aqueous dilution, which can increase the likelihood of precipitation. The components of the assay media, such as proteins, can help to keep the compound in solution.
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 53 mg/mL | 199.03 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Ethanol | 5 mg/mL | 18.77 mM | |
| Water | Insoluble | - |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Calibrated pipettes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
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Weigh the desired amount of this compound powder and place it in a sterile vial.
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Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed compound).
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Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., to 37°C) or brief sonication can be used if the compound does not readily dissolve, but be cautious of potential compound degradation.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C for long-term storage.
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Troubleshooting Guide
If you are experiencing solubility issues with this compound, please refer to the following troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues.
EGFR Signaling Pathway Inhibition by this compound
This compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By binding to the ATP-binding site of the EGFR kinase domain, it blocks receptor autophosphorylation and subsequent downstream signaling cascades that are crucial for cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by this compound.
preventing degradation of Tyrphostin RG13022 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tyrphostin RG13022 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Tyrphostin RG13022?
A1: Tyrphostin RG13022 is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
Q2: How should I store the solid compound and stock solutions of Tyrphostin RG13022?
A2: The solid form of Tyrphostin RG13022 should be stored at 2-8°C.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[2]
Q3: My Tyrphostin RG13022 solution has changed color. Is it still usable?
A3: A color change can indicate degradation. The solid compound can range from white to yellow to green.[1] However, a significant color change in the solution may suggest chemical instability. It is recommended to prepare a fresh solution and take precautions to prevent degradation, such as protection from light.
Q4: I am seeing reduced activity of Tyrphostin RG13022 in my experiments. What could be the cause?
A4: Reduced activity is often a sign of degradation. The most common cause of degradation for Tyrphostin RG13022 in solution is exposure to light, which leads to photoisomerization. Other factors could include improper storage temperature, multiple freeze-thaw cycles, or unsuitable pH of the experimental medium.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with Tyrphostin RG13022.
Issue 1: Rapid Loss of Potency in Solution
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Possible Cause: Photodegradation. Tyrphostin RG13022 is known to be unstable in solution when exposed to light, particularly cool white fluorescent light. This exposure can cause the active Z-isomer to convert to the less active E-isomer.[3]
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Solution:
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Protect all solutions containing Tyrphostin RG13022 from light by using amber vials or by wrapping containers in aluminum foil.
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Minimize exposure to ambient light during experimental procedures.
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Prepare fresh dilutions from a protected stock solution immediately before use.
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Issue 2: Precipitation of the Compound in Aqueous Media
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Possible Cause: Low aqueous solubility. While soluble in organic solvents like DMSO, Tyrphostin RG13022 has limited solubility in aqueous buffers and cell culture media.
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Solution:
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Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is kept low (typically <0.5%) to maintain cell viability and compound solubility.
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When diluting the DMSO stock solution into an aqueous medium, add the stock solution to the medium while vortexing to ensure rapid and uniform dispersion.
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If precipitation persists, consider using a non-ionic surfactant like Tween-80 or a formulation aid like PEG300, though their compatibility with your specific experimental system must be validated.
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Issue 3: Inconsistent Results Between Experiments
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Possible Cause 1: Inconsistent solution preparation. Variations in the age of the stock solution, the number of freeze-thaw cycles, and exposure to light can lead to varying concentrations of the active compound.
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Solution 1:
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Prepare a large batch of stock solution, aliquot it into single-use volumes, and store it under the recommended conditions.
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Always use a fresh aliquot for each experiment to avoid freeze-thaw cycles.
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Possible Cause 2: Potential for hydrolysis. As a cinnamic acid derivative, Tyrphostin RG13022 may be susceptible to hydrolysis, especially at non-neutral pH.
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Solution 2:
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Maintain the pH of your experimental solutions within a neutral range (pH 6.8-7.4) if possible.
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If experiments must be conducted at acidic or basic pH, be aware of the potential for increased degradation and consider performing control experiments to assess the stability of the compound under these conditions.
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Data on Tyrphostin RG13022 Stability
While specific quantitative data on the degradation kinetics of Tyrphostin RG13022 is limited in publicly available literature, the following table summarizes key stability information.
| Parameter | Condition | Observation | Recommendation |
| Photostability | Exposure to cool white fluorescent light in solution | Undergoes photoisomerization from the active Z-isomer to the less active E-isomer.[3] | Protect solutions from light at all times. |
| Storage (Solid) | 2-8°C | Stable. | Store in a refrigerator. |
| Storage (Stock Solution in DMSO) | -20°C | Stable for up to 1 year.[2] | Aliquot and store frozen. |
| -80°C | Stable for up to 2 years.[2] | For long-term storage, aliquot and store at -80°C. | |
| Freeze-Thaw Cycles | Multiple cycles | Potential for degradation and precipitation. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| pH Stability | Not specified for RG13022 | Other tyrphostins are known to undergo hydrolysis. | Maintain a neutral pH (6.8-7.4) where possible. |
Experimental Protocols
Protocol 1: Preparation of Tyrphostin RG13022 Stock Solution
-
Materials:
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Tyrphostin RG13022 (solid)
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Anhydrous DMSO
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Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
-
Procedure:
-
Allow the vial of solid Tyrphostin RG13022 to equilibrate to room temperature before opening to prevent condensation.
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Weigh the desired amount of the compound in a sterile environment.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.
-
Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: Assessment of Tyrphostin RG13022 Photostability by HPLC
This protocol provides a general framework for assessing the photodegradation of Tyrphostin RG13022.
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Solution Preparation:
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Prepare a solution of Tyrphostin RG13022 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 10 µg/mL).
-
-
Experimental Setup:
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Divide the solution into two sets of transparent vials.
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Wrap one set of vials completely in aluminum foil to serve as dark controls.
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Place both sets of vials in a photostability chamber equipped with a cool white fluorescent lamp and a near UV lamp.
-
-
Light Exposure:
-
Expose the samples to a controlled light source. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.
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Analyze the samples by reverse-phase HPLC with UV detection. A C18 column is typically suitable. The mobile phase could consist of an acetonitrile and water gradient with a modifier like 0.1% trifluoroacetic acid.
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Monitor the chromatograms for a decrease in the peak area of the parent compound (Z-isomer) and the appearance of new peaks, particularly the E-isomer.
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-
Data Analysis:
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Calculate the percentage of degradation by comparing the peak area of Tyrphostin RG13022 in the light-exposed samples to that in the dark controls.
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Visualizations
Caption: Mechanism of action of Tyrphostin RG13022.
Caption: Recommended workflow for handling Tyrphostin RG13022.
Caption: Potential degradation pathways of Tyrphostin RG13022 in solution.
References
- 1. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 3. researchgate.net [researchgate.net]
interpreting unexpected results with (Z)-RG-13022
Welcome to the technical support center for (Z)-RG-13022. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and interpreting experimental outcomes, particularly when faced with unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
Q1: I am not observing the expected inhibition of cell proliferation with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
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Compound Integrity and Storage: Verify that the compound has been stored correctly (dry, dark, and at the recommended temperature of 0-4°C for short-term or -20°C for long-term) to prevent degradation.[1] Prepare fresh stock solutions in a suitable solvent like DMSO.
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Cell Line Sensitivity: The reported IC50 values for this compound are cell-line dependent.[2] Ensure your cell line expresses sufficient levels of the Epidermal Growth Factor Receptor (EGFR) and is dependent on its signaling for proliferation.
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Experimental Conditions:
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Serum Concentration: High concentrations of growth factors in the serum can compete with the inhibitory effect of this compound. Consider reducing the serum concentration during the treatment period.
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Assay Duration: The incubation time with the compound may need to be optimized. The inhibitory effects on colony formation were observed after 10 days of culture in one study.[2]
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Target Engagement: Directly assess whether this compound is inhibiting its intended target in your cellular system. Perform a Western blot to check the phosphorylation status of EGFR at key tyrosine residues. A lack of reduction in p-EGFR levels upon treatment would suggest a problem with compound activity or cell permeability.
Q2: My cells are showing significant toxicity at concentrations where I expect to see specific inhibition. Is this normal?
A2: While all compounds can exhibit toxicity at high concentrations, significant cell death at or below the expected IC50 for EGFR inhibition could indicate off-target effects or other issues.
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Concentration Range: Ensure you are using a well-defined concentration range. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
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Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your cell culture medium is not exceeding a non-toxic level (typically <0.5%).[1] Include a vehicle-only control in your experiments.
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Off-Target Effects: this compound is also known to inhibit the Platelet-Derived Growth Factor (PDGF) receptor.[3] If your cells are sensitive to the inhibition of this or other unknown off-target kinases, you may observe toxicity. Consider using an orthogonal approach with a structurally different EGFR inhibitor to confirm that the observed phenotype is due to EGFR inhibition.
Q3: I see an effect of this compound, but it is not consistent with what is known about EGFR signaling. How do I interpret this?
A3: Unexpected phenotypic responses can be challenging to interpret. The following workflow can help dissect the underlying cause:
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Confirm On-Target Activity: As a first step, always verify that this compound is inhibiting EGFR phosphorylation in your system at the concentrations you are using.
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Consider Off-Target Effects: Research potential off-targets of this compound and whether their inhibition could explain the observed phenotype. The compound is known to inhibit both EGF and PDGF receptors.[3]
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Use Control Compounds: Employ negative and positive controls. A structurally related but inactive compound can help rule out non-specific effects. A different, well-characterized EGFR inhibitor can help confirm if the phenotype is truly EGFR-dependent.
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Rescue Experiments: If possible, perform a rescue experiment. For example, if this compound induces a specific phenotype, see if you can reverse it by activating a downstream component of the EGFR pathway.
Data Presentation
The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various assays.
| Cell Line | Assay | IC50 (µM) |
| HER 14 | EGFR Autophosphorylation | 5 |
| HER 14 | Colony Formation | 1 |
| HER 14 | DNA Synthesis | 3 |
| MH-85 | Colony Formation | 7 |
| MH-85 | DNA Synthesis | 1.5 |
| HT-22 | EGFR Kinase Activity | 1 |
| in vitro | EGFR Autophosphorylation | 4 |
Data compiled from multiple sources.[1][2][4]
Experimental Protocols
1. Western Blot for EGFR Phosphorylation
This protocol allows for the direct assessment of this compound's on-target activity.
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Cell Seeding: Plate cells at a sufficient density to obtain adequate protein lysate.
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Starvation: Once cells reach 70-80% confluency, starve them in serum-free medium for 12-24 hours. This reduces basal EGFR activity.
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Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (and a vehicle control) for 1-2 hours.
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Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
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Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
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Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
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Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.
2. Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cells.[2]
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Cell Seeding: Plate a low number of cells (e.g., 100-200 cells/well in a 24-well plate or per 10-cm dish) in complete medium.[2]
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Adherence: Allow the cells to adhere overnight.
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Treatment: Replace the medium with a low-serum medium containing EGF (e.g., 50 ng/mL) and a range of this compound concentrations (including a vehicle control).[2]
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Incubation: Culture the cells for 10-14 days, replacing the medium with fresh compound-containing medium every 2-3 days.
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Fixation and Staining:
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Quantification: Count the number of colonies containing more than a certain number of cells (e.g., >20 cells) in each well or dish.[2]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for a colony formation assay.
References
how to control for (Z)-RG-13022 cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address specific issues encountered during experiments with (Z)-RG-13022.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin RG-13022, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the ATP-binding site within the kinase domain of the EGFR. This action blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways, such as MAPK and PI3K/AKT, which are critical for cell proliferation and survival.[1] this compound has also been identified as an inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[3]
Q2: What are the known cellular effects of this compound?
This compound has been shown to inhibit several cellular processes, primarily in cells stimulated with EGF. These effects include:
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Inhibition of EGFR autophosphorylation.[2]
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Suppression of colony formation in soft agar.[2]
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Inhibition of cell proliferation.[5]
These effects are dose-dependent. In some cell lines, this compound has been observed to inhibit DNA synthesis without causing significant cytotoxicity.[4]
Q3: What are the downstream signaling pathways affected by this compound?
By inhibiting EGFR, this compound affects key signaling pathways that regulate cell growth, proliferation, and survival. The primary downstream pathways impacted are:
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Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.
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PI3K-Akt-mTOR Pathway: This pathway is a major regulator of cell survival, growth, and metabolism.[1][6]
The inhibition of these pathways leads to the observed anti-proliferative and cytotoxic effects of the compound.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in my cell line.
Possible Cause 1: The concentration of this compound is too high. Primary cells and some immortalized cell lines can be more sensitive to kinase inhibitors than the cancer cell lines in which their effects are often initially characterized.
Solution:
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Perform a dose-response curve: To determine the optimal, non-toxic working concentration for your specific cell line, it is essential to perform a dose-response experiment. A typical starting range for a kinase inhibitor is 0.1 nM to 10 µM.[7]
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Identify the lowest effective concentration: The goal is to find the lowest concentration that produces the desired biological effect (e.g., inhibition of a specific downstream signaling event) with minimal impact on cell viability.
Possible Cause 2: The observed cytotoxicity is due to off-target effects. While this compound is known to target EGFR and PDGFR, like many kinase inhibitors, it may have off-target activities at higher concentrations.
Solution:
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Use control cell lines: Compare the cytotoxic effects of this compound on your experimental cell line with a control cell line that does not express EGFR or expresses it at very low levels. Significant cytotoxicity in the EGFR-negative cell line suggests off-target effects.
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Differentiate specific from non-specific effects: Analyze whether the cytotoxic effects occur at concentrations significantly higher than those required for the intended biological effect (e.g., inhibition of EGFR phosphorylation). A large gap between the effective concentration and the cytotoxic concentration suggests the desired effect is on-target.
Possible Cause 3: Solvent toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
Solution:
-
Maintain a low final solvent concentration: Ensure the final concentration of the solvent in your cell culture medium is consistent across all experimental conditions and is at a non-toxic level, typically ≤ 0.1%.
-
Include a vehicle-only control: Always include a control group of cells treated with the same concentration of the solvent as the cells treated with this compound.
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variability in cell culture conditions. Factors such as cell density at the time of treatment, passage number, and cell health can significantly impact the cellular response to a drug.
Solution:
-
Standardize cell culture protocols: Use cells at a consistent and low passage number, and ensure they are in the exponential growth phase before starting an experiment. Standardize the cell seeding density for all experiments.
Possible Cause 2: Instability of this compound. The compound may degrade under certain storage or experimental conditions.
Solution:
-
Proper storage and handling: Aliquot the compound upon receipt and store it as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| HER 14 | EGFR Autophosphorylation | 5 | [2] |
| HER 14 | Colony Formation | 1 | [2] |
| HER 14 | DNA Synthesis | 3 | [2] |
| MH-85 | Colony Formation | 7 | [2] |
| MH-85 | DNA Synthesis | 1.5 | [2] |
| HN5 | DNA Synthesis | 11 | [4] |
| HT-22 | EGFR Kinase Inhibition | 1 | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
Objective: To identify the concentration range of this compound that effectively inhibits the target without causing significant cell death in the chosen cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A suggested starting range is from 10 µM down to 0.1 nM. Also, prepare a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of this compound and the vehicle control.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 for cytotoxicity. The optimal working concentration for your experiments should be well below this cytotoxic IC50.
Protocol 2: Differentiating On-Target vs. Off-Target Cytotoxicity
Objective: To determine if the observed cytotoxicity of this compound is due to the inhibition of EGFR or other off-target molecules.
Methodology:
-
Select Cell Lines: Choose an experimental cell line that expresses EGFR and a control cell line with little to no EGFR expression.
-
Dose-Response for Cytotoxicity: Perform a cytotoxicity assay (as described in Protocol 1) on both cell lines using a range of this compound concentrations.
-
Dose-Response for Target Inhibition: In the EGFR-expressing cell line, perform a dose-response experiment to measure the inhibition of EGFR phosphorylation. a. Treat cells with various concentrations of this compound for a short period (e.g., 1-2 hours). b. Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes. c. Lyse the cells and perform a Western blot to detect phosphorylated EGFR (p-EGFR) and total EGFR.
-
Data Analysis: a. Compare the cytotoxic IC50 values between the two cell lines. If the cytotoxicity is significantly higher in the EGFR-expressing cells, it suggests an on-target effect. b. Compare the IC50 for EGFR phosphorylation inhibition with the cytotoxic IC50 in the EGFR-expressing cells. A significant separation between these values (with the phosphorylation inhibition being much more potent) indicates that the intended on-target effect can be achieved at non-cytotoxic concentrations.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Workflow to differentiate on-target vs. off-target cytotoxicity.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Efficacy of (Z)-RG-13022
Disclaimer: Information regarding the specific in vivo dosage and experimental protocols for "(Z)-RG-13022" is not publicly available. This guide provides a comprehensive framework for the in vivo dosage refinement of novel small molecule inhibitors, such as MEK inhibitors, a process applicable to this and similar research compounds. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges of preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the initial step to determine the in vivo dosage of a novel small molecule inhibitor like this compound?
A1: The first step is to conduct a Maximum Tolerated Dose (MTD) study.[1][2][3] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity in an animal model.[2][3] This study is crucial for establishing a safe dose range for future efficacy studies.[2][3]
Q2: How should I determine the starting dose for an MTD study?
A2: The starting dose for an MTD study is often extrapolated from in vitro data.[1][2][3] A common approach is to begin at a dose expected to yield a plasma concentration several times higher than the in vitro IC50 or EC50 value.[3] Allometric scaling, which considers the body surface area of the animal, can also be used to estimate a starting dose from data on similar compounds.[2]
Q3: What are common reasons for the lack of in vivo efficacy with a novel compound?
A3: Several factors can contribute to poor in vivo efficacy, including:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid clearance, preventing it from reaching a therapeutic concentration at the target site.[4][5][6]
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Inadequate Formulation: Poor solubility of the compound can limit its absorption.[4][5][6][7]
-
Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration.[1][8]
-
Development of Resistance: Tumors can develop resistance to MEK inhibitors through various mechanisms, such as mutations in the MEK1/2 genes or activation of bypass signaling pathways.[9][10][11]
Q4: How can I improve the oral bioavailability of a poorly soluble compound like this compound?
A4: Several formulation strategies can enhance the bioavailability of poorly soluble drugs:[7][12][13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[4][5][6][12]
-
Amorphous Solid Dispersions (ASDs): ASDs can increase the dissolution rate and oral absorption of crystalline drugs with pH-dependent solubility.[14][15]
-
Particle Size Reduction: Micronization or nanocrystal formulations increase the surface area of the drug, which can enhance the dissolution rate.[7][13]
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Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be used to increase the solubility of the compound.[3][7]
Q5: What are the key considerations for designing an in vivo efficacy study?
A5: A well-designed efficacy study should include:
-
Appropriate Animal Model: The chosen animal model should be relevant to the disease being studied.[16][17]
-
Proper Controls: Include a vehicle control group, and when appropriate, a positive control or standard-of-care treatment.[2][8]
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Blinding and Randomization: To minimize bias, randomize animals into treatment groups and blind the investigators to the treatment assignments.[18]
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Pharmacodynamic (PD) Readouts: Measure biomarkers to confirm that the drug is engaging its target and modulating the intended signaling pathway. For a MEK inhibitor, this would typically involve measuring the levels of phosphorylated ERK (p-ERK).[19][20][21][22]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in efficacy data between animals in the same dose group. | Inconsistent drug administration, animal handling, or tumor implantation. | Standardize all experimental procedures, including the route and volume of administration. Ensure all technicians are properly trained. |
| No significant anti-tumor effect is observed at any tested dose. | Poor bioavailability, rapid metabolism, or resistance. | Conduct pharmacokinetic studies to assess drug exposure.[2] Optimize the formulation to improve solubility and absorption.[4][5][6] Investigate potential resistance mechanisms.[9][10][11] |
| High toxicity and adverse effects are observed even at low doses. | The starting dose may be too high, or the animal model may be particularly sensitive. | Re-evaluate the starting dose based on in vitro data and literature on similar compounds.[1][2] Consider a dose escalation study with smaller dose increments.[1] |
| Injection site reactions (e.g., inflammation, necrosis). | The formulation may be irritating due to pH or excipients. | Adjust the formulation to a more neutral pH and ensure it is isotonic.[1] Consider a different route of administration if possible. |
| Reactivation of the target pathway (e.g., p-ERK levels rebound). | The dosing interval may be too long, allowing the drug concentration to fall below the therapeutic level. | Conduct a pharmacodynamic study to determine the duration of target inhibition.[22] Consider a more frequent dosing schedule (e.g., twice daily instead of once daily).[20] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
Methodology:
-
Animal Model: Use a relevant rodent species (e.g., BALB/c mice), typically 6-8 weeks old.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., vehicle control, and 4-5 escalating dose levels of the test compound).
-
Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds.[2] Subsequent doses should be escalated in a stepwise manner.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage) for a defined period (e.g., 7-14 days).
-
Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality.[2] Record body weight daily.
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% loss in body weight and no mortality.[8]
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of this compound at a therapeutically relevant level.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.[2]
-
Analysis: Analyze plasma samples using a validated method (e.g., LC-MS/MS) to determine the concentration of this compound over time.
-
Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), half-life (t1/2), and area under the curve (AUC).
Pharmacodynamic (PD) Study
Objective: To confirm target engagement and determine the dose- and time-dependent effects of this compound on the MEK signaling pathway.
Methodology:
-
Animal Model: Use tumor-bearing mice.
-
Dosing: Administer a single dose or multiple doses of this compound at various dose levels.
-
Tissue Collection: Collect tumor and/or surrogate tissue (e.g., peripheral blood mononuclear cells) at different time points post-dose.
-
Analysis: Analyze tissue lysates by Western blot or immunohistochemistry to measure the levels of phosphorylated ERK (p-ERK) and total ERK.[21]
-
Data Interpretation: Correlate the dose and plasma concentration of this compound with the extent and duration of p-ERK inhibition.
Data Presentation
Table 1: Hypothetical MTD Study Results for this compound
| Dose (mg/kg) | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity |
| Vehicle | +2.5 | 0/5 | None |
| 10 | +1.8 | 0/5 | None |
| 30 | -5.2 | 0/5 | Mild lethargy |
| 100 | -15.8 | 1/5 | Severe lethargy, ruffled fur |
| 300 | -25.0 | 5/5 | Severe lethargy, ruffled fur, ataxia |
Based on this hypothetical data, the MTD might be estimated to be around 30 mg/kg.
Table 2: Hypothetical PK/PD Correlation for this compound in a Xenograft Model
| Dose (mg/kg) | Mean Plasma Conc. (ng/mL) at 4h | Mean Tumor p-ERK Inhibition (%) at 4h | Tumor Growth Inhibition (%) |
| 10 | 150 | 35 | 20 |
| 30 | 500 | 75 | 65 |
| 100 | 1800 | 95 | 90 |
This data suggests a dose-dependent anti-tumor effect that correlates with the inhibition of a key pharmacodynamic marker.
Visualizations
Caption: this compound inhibits the RAS-RAF-MEK-ERK signaling pathway.
Caption: Workflow for in vivo evaluation of this compound.
Caption: Troubleshooting logic for improving in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. lonza.com [lonza.com]
- 15. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 16. biobostonconsulting.com [biobostonconsulting.com]
- 17. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
dealing with resistance to (Z)-RG-13022 in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the selective PI3Kδ inhibitor, (Z)-RG-13022, in cell lines.
Troubleshooting Guide: Investigating Resistance to this compound
Issue: My cell line is showing reduced sensitivity to this compound.
If you observe a significant increase in the IC50 value of this compound in your cell line compared to previous experiments or published data, it may have developed resistance. The following steps will guide you through the process of confirming and characterizing this resistance.
Step 1: Confirm Resistance
-
Action: Perform a dose-response assay to determine the IC50 of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant line.
Step 2: Investigate Potential Mechanisms of Resistance
The primary mechanisms of acquired resistance to targeted therapies like this compound often involve target gene alterations, activation of bypass signaling pathways, or increased drug efflux.
-
Hypothesis 1: Target Alteration in PIK3CD
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Action: Sequence the coding region of the PIK3CD gene (encoding the PI3Kδ catalytic subunit) in both parental and resistant cells to identify potential mutations that could interfere with drug binding.
-
-
Hypothesis 2: Activation of Bypass Pathways
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Action: Use western blotting to assess the phosphorylation status of key proteins in parallel signaling pathways, such as the MAPK/ERK pathway (p-ERK1/2) and other PI3K isoforms (p-Akt).
-
-
Hypothesis 3: Increased Drug Efflux
-
Action: Measure the expression levels of common ATP-binding cassette (ABC) transporters, like ABCB1 (MDR1) and ABCG2, using qPCR or western blotting.
-
A logical workflow for troubleshooting is presented below:
Caption: Troubleshooting workflow for investigating resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the delta (δ) isoform of the phosphoinositide 3-kinase (PI3K). It competitively binds to the ATP-binding pocket of PI3Kδ, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the deactivation of the downstream Akt signaling pathway, ultimately inducing apoptosis in cancer cells dependent on PI3Kδ signaling.
Caption: Simplified signaling pathway of this compound action.
Q2: My cells have developed resistance. What are the most common causes?
The most common mechanisms for acquired resistance to PI3K inhibitors like this compound are:
-
PIK3CD Gene Mutations: Point mutations in the kinase domain of PI3Kδ can prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of PI3Kδ by upregulating parallel survival pathways, most commonly the MAPK/ERK pathway.
-
Increased Drug Efflux: Overexpression of ABC transporters, such as ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
Q3: How can I overcome resistance to this compound?
The strategy depends on the underlying resistance mechanism:
-
For Bypass Pathway Activation: Consider combination therapy. For example, if the MAPK/ERK pathway is activated, co-treatment with a MEK inhibitor (e.g., Trametinib) and this compound may restore sensitivity.
-
For Increased Drug Efflux: Co-administration with an ABC transporter inhibitor (e.g., Verapamil or Tariquidar) may increase the intracellular concentration of this compound.
-
For Target Mutations: This is the most challenging mechanism to overcome. A different therapeutic agent that targets a downstream component of the pathway or a different survival pathway may be necessary.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment comparing the parental (sensitive) cell line to a newly generated this compound-resistant cell line.
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change | Implication |
| IC50 of this compound | 50 nM | 1500 nM | 30x | Confirmed Resistance |
| p-Akt (S473) Levels | Decreased | No Change | - | Ineffective PI3K inhibition |
| p-ERK1/2 (T202/Y204) Levels | No Change | Increased | 5x | Bypass pathway activation |
| ABCB1 mRNA Expression | 1.0 (baseline) | 1.2 | 1.2x | Minor/No role in efflux |
Key Experimental Protocols
1. Cell Viability (IC50) Assay
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
-
Methodology:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium with the drug-containing medium, including a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results using a non-linear regression model to calculate the IC50.
-
2. Western Blot Analysis for Signaling Proteins
-
Objective: To assess the activation state of key signaling pathways.
-
Methodology:
-
Culture parental and resistant cells to 70-80% confluency.
-
Treat cells with this compound at a relevant concentration (e.g., 100 nM) for 2-4 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Quantitative PCR (qPCR) for ABC Transporters
-
Objective: To measure the mRNA expression levels of drug efflux pumps.
-
Methodology:
-
Isolate total RNA from parental and resistant cell lines using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for the target genes (ABCB1, ABCG2) and a housekeeping gene (GAPDH or ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to parental cells.
-
minimizing variability in experiments with Tyrphostin RG13022
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving the tyrosine kinase inhibitor, Tyrphostin RG13022.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with Tyrphostin RG13022, offering potential causes and solutions to ensure data accuracy and reproducibility.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent Inhibition of EGFR Phosphorylation | Compound Degradation: Tyrphostin RG13022 is known to be light-sensitive and can undergo photoisomerization in solution and photodegradation in the solid state.[1][2] | Handling and Storage: Protect the solid compound and stock solutions from light by using amber vials and storing them in the dark. Prepare fresh dilutions for each experiment from a frozen stock. |
| Cell Line Variability: Different cell lines exhibit varying levels of EGFR expression and activation, leading to inconsistent responses to RG13022.[3] | Cell Line Characterization: Before starting, confirm the expression and basal phosphorylation status of EGFR in your cell line via Western blot. | |
| Suboptimal Inhibitor Concentration: The IC50 of RG13022 can vary depending on the cell line and experimental conditions. | Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| High Variability in Cell Viability/Proliferation Assays | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve RG13022 can be toxic to cells. | Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.1%) and include a vehicle-only control in your experiments. |
| Compound Precipitation: RG13022 may precipitate in the cell culture medium, leading to inconsistent effective concentrations. | Solubility: Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, do so incrementally and ensure the solution is clear. | |
| Inconsistent Incubation Times: The effect of RG13022 is time-dependent. | Standardize Incubation: Use a consistent incubation time for all experiments. For endpoint assays, ensure that the timing of reagent addition is precise. | |
| Unexpected Phenotypes or Off-Target Effects | Inhibition of Other Kinases: While RG13022 is known to target EGFR, like many kinase inhibitors, it may have off-target effects. A related compound, Tyrphostin A9, has been shown to inhibit VEGFR-2.[4] | Selectivity Profiling: If off-target effects are suspected, consider performing a kinase selectivity panel to identify other potential targets. Compare the observed phenotype with that of other known inhibitors of the suspected off-target kinase. |
| Cell Line-Specific Signaling: The cellular response to EGFR inhibition can be influenced by the activation of other signaling pathways. | Pathway Analysis: Investigate the status of parallel signaling pathways (e.g., HER2/neu, c-Met) in your cell line that might compensate for EGFR inhibition. | |
| Difficulty Reproducing In Vivo Results | Rapid In Vivo Clearance: Tyrphostin RG13022 has a short plasma half-life and is rapidly eliminated in vivo.[1][2][5] | Dosing Schedule: For in vivo studies, a more frequent or continuous administration schedule may be necessary to maintain effective plasma concentrations.[1][2][5] |
| Poor Bioavailability: The formulation of RG13022 can impact its absorption and bioavailability.[1][2][5] | Formulation Optimization: An improved formulation of RG13022 may be required for effective in vivo studies.[1][2][5] |
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I store Tyrphostin RG13022? A1: The solid compound should be stored at -20°C, protected from light.[6] Stock solutions in DMSO can also be stored at -20°C or -80°C.[6] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes for single use.
-
Q2: How do I handle Tyrphostin RG13022 in the lab to avoid degradation? A2: Due to its light sensitivity, all work with the compound and its solutions should be performed under subdued lighting.[1][2] Use amber or foil-wrapped tubes to protect solutions from light. Prepare fresh working dilutions from your stock solution for each experiment.
-
Q3: What is the best solvent for Tyrphostin RG13022? A3: Tyrphostin RG13022 is soluble in DMSO.[6] For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it into your culture medium to the final working concentration. Ensure the final DMSO concentration is not toxic to your cells (typically <0.1%).
Experimental Design
-
Q4: What is a typical starting concentration for in vitro experiments? A4: The IC50 for EGFR autophosphorylation is approximately 4 µM in a cell-free assay.[6][7] For cell-based assays such as inhibition of DNA synthesis and colony formation, IC50 values have been reported in the range of 1-7 µM.[7] It is recommended to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.
-
Q5: How long should I incubate cells with Tyrphostin RG13022? A5: Incubation times will vary depending on the assay. For signaling studies (e.g., Western blot for p-EGFR), a pre-incubation of 1 to 4 hours before stimulation with a ligand like EGF is common. For cell viability or proliferation assays, longer incubation times (e.g., 24 to 72 hours) are typical.
-
Q6: Do I need to use serum-free media? A6: The effect of RG13022 has been observed in both serum-free and serum-containing conditions.[3] However, to study the specific inhibition of ligand-induced EGFR activation, it is best to serum-starve the cells before treatment with the inhibitor and stimulation with EGF.
Quantitative Data Summary
The following tables summarize key quantitative data for Tyrphostin RG13022 to aid in experimental design and data interpretation.
Table 1: In Vitro Efficacy of Tyrphostin RG13022
| Parameter | Cell Line/System | IC50 Value | Reference |
| EGFR Autophosphorylation | Cell-free (immunoprecipitate) | 4 µM | [6][7] |
| DNA Synthesis | HN5 | 11 µM | [1][5] |
| DNA Synthesis | HER 14 | 3 µM | [7] |
| DNA Synthesis | MH-85 | 1.5 µM | [7] |
| Colony Formation | HER 14 | 1 µM | [7] |
| Colony Formation | MH-85 | 7 µM | [7] |
Table 2: In Vivo Pharmacokinetics of Tyrphostin RG13022
| Parameter | Species | Value | Reference |
| Plasma Half-life | Mouse | 50.4 minutes | [1][5] |
Experimental Protocols
1. Western Blot Analysis of EGFR Phosphorylation
This protocol describes the steps to assess the inhibitory effect of Tyrphostin RG13022 on EGF-induced EGFR phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431, which overexpresses EGFR) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of Tyrphostin RG13022 (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO) for 1-4 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
2. Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to determine the effect of Tyrphostin RG13022 on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
-
Compound Treatment:
-
The next day, treat the cells with a serial dilution of Tyrphostin RG13022. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
-
Visualizations
References
- 1. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
best practices for handling and disposal of (Z)-RG-13022
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storage, disposal, and experimental use of (Z)-RG-13022.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known as Tyrphostin RG-13022, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] It functions by competing with ATP at the catalytic site of the kinase, thereby inhibiting autophosphorylation and downstream signaling.[3] It is widely used in cancer research to study the role of EGFR in cell proliferation and to evaluate potential therapeutic strategies.
2. What are the main hazards associated with this compound?
While specific toxicity data is limited, this compound should be handled with caution as a potentially hazardous compound. Similar tyrosine kinase inhibitors may cause skin, eye, and respiratory tract irritation. Ingestion may be harmful. It is crucial to consult the Safety Data Sheet (SDS) before use and to handle the compound in a well-ventilated area, preferably a fume hood.
3. What personal protective equipment (PPE) should be worn when handling this compound?
Always wear appropriate personal protective equipment (PPE) when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working with the powdered form or generating aerosols, a respirator may be necessary.
4. How should this compound be stored?
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 4°C is acceptable. Protect from light and moisture. Stock solutions in solvents like DMSO can also be stored at -20°C.
5. How should this compound waste be disposed of?
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of EGFR phosphorylation | Improper compound dissolution: this compound may not be fully dissolved. | Ensure the compound is completely dissolved in the appropriate solvent (e.g., DMSO) before adding to the cell culture media. Gentle warming and vortexing may aid dissolution. |
| Incorrect concentration: The final concentration of the inhibitor may be too low. | Verify the calculations for your stock solution and final dilutions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. | |
| Cell line resistance: The cell line used may have mutations that confer resistance to EGFR inhibitors. | Confirm the EGFR status of your cell line. Consider using a different cell line with known sensitivity to EGFR inhibitors. | |
| Compound degradation: The compound may have degraded due to improper storage. | Ensure the compound has been stored correctly at -20°C and protected from light. Use a fresh aliquot of the compound. | |
| Cell toxicity observed at expected inhibitory concentrations | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent-only control in your experiments. |
| Off-target effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. | Perform a dose-response curve to identify a concentration that effectively inhibits EGFR without causing significant cell death. | |
| Precipitation of the compound in cell culture media | Low solubility in aqueous media: this compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the cell culture media to the final working concentration. Avoid high final concentrations of the compound in the media. |
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound in various assays
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| Cell-free kinase assay | EGFR autophosphorylation | - | 4 µM | [1][2] |
| Cell-based assay | EGFR autophosphorylation | HER 14 cells | 5 µM | [5] |
| Colony formation assay | Cell proliferation | HER 14 cells | 1 µM | [5] |
| DNA synthesis assay | Cell proliferation | HER 14 cells | 3 µM | [5] |
| Colony formation assay | Cell proliferation | MH-85 cells | 7 µM | [5] |
| DNA synthesis assay | Cell proliferation | MH-85 cells | 1.5 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex gently until the powder is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may be required.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: In Vitro EGFR Autophosphorylation Inhibition Assay
-
Materials:
-
Recombinant human EGFR protein
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM MnCl2, 1 mM DTT)
-
This compound stock solution
-
96-well plate
-
Anti-phospho-EGFR antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).
-
Add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the recombinant EGFR protein to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Coat the plate with a capture antibody or directly proceed to detect phosphorylated EGFR using an anti-phospho-EGFR antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
Validation & Comparative
Validating the Inhibitory Effect of (Z)-RG-13022 on EGFR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Epidermal Growth Factor Receptor (EGFR) inhibitor, (Z)-RG-13022, with established EGFR tyrosine kinase inhibitors (TKIs): Gefitinib (first-generation), Erlotinib (first-generation), and Osimertinib (third-generation). The following sections present a summary of their performance based on available experimental data, detailed experimental protocols for key validation assays, and visual representations of relevant biological pathways and experimental workflows.
Comparative Performance of EGFR Inhibitors
The inhibitory potential of this compound and its counterparts has been evaluated through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Inhibitor | Target/Assay | Cell Line | IC50 (µM) | Reference |
| This compound | EGFR autophosphorylation (cell-free) | - | 4 | [1][2] |
| EGFR autophosphorylation | HER 14 | 5 | [2] | |
| Colony Formation | HER 14 | 1 | [2] | |
| DNA Synthesis | HER 14 | 3 | [2] | |
| Colony Formation | MH-85 | 7 | [2] | |
| DNA Synthesis | MH-85 | 1.5 | [2] | |
| Gefitinib | EGFR wild-type | - | 0.015-0.037 | |
| EGFR (L858R) | - | 0.005 | ||
| Cell Viability | A549 | ~5-10 | [1] | |
| Erlotinib | EGFR wild-type | - | 0.002-0.02 | |
| EGFR (L858R) | - | 0.004 | ||
| Cell Viability | A549 | ~10-30 | ||
| Osimertinib | EGFR wild-type | - | 0.2-0.5 | |
| EGFR (L858R/T790M) | - | 0.001 | ||
| Cell Viability | A549 | ~3 | [3] |
Note: The IC50 values presented are sourced from various studies and may not be directly comparable due to potential differences in experimental conditions. A direct head-to-head comparison in the same experimental setup is recommended for a definitive assessment of relative potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the inhibitory effect of this compound and other EGFR inhibitors.
EGFR Kinase Assay (Cell-Free)
This assay quantifies the ability of an inhibitor to block the kinase activity of purified EGFR.
Materials:
-
Recombinant human EGFR protein
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitors (e.g., this compound, Gefitinib, Erlotinib, Osimertinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, EGFR enzyme, and the peptide substrate.
-
Add serial dilutions of the test inhibitors to the wells of a 96-well plate. Include a DMSO control (vehicle).
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based method like the ADP-Glo™ assay, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HER 14, MH-85)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blot for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins in response to inhibitor treatment.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test inhibitors
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pEGFR, anti-EGFR, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to a suitable confluency and then serum-starve them for several hours.
-
Pre-treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) help to illustrate the complex signaling pathways and experimental procedures involved in validating EGFR inhibitors.
References
A Comparative Analysis of (Z)-RG-13022 and Other EGFR Inhibitors for Researchers
This guide provides a detailed comparison of the experimental EGFR inhibitor (Z)-RG-13022 with other prominent EGFR inhibitors used in research and clinical settings. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data.
Introduction to this compound
This compound, also known as Tyrphostin RG-13022, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It functions by competitively binding to the ATP-binding site within the EGFR kinase domain. This action inhibits the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival.[1] Research has shown that RG-13022 can suppress EGF-stimulated cancer cell proliferation and tumor growth in animal models.[2][3]
Comparative Efficacy and Potency
Direct comparative studies of this compound against later-generation EGFR inhibitors are limited in publicly available literature. The following tables summarize the available quantitative data for RG-13022 and provide a comparison with first, second, and third-generation EGFR inhibitors based on data from various studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | IC50 Value | Reference |
| EGFR Autophosphorylation | Immunoprecipitated EGF receptor | 4 µM | [2][3] |
| EGFR Autophosphorylation | HER 14 cells | 5 µM | [3] |
| EGFR Kinase Activity | HT-22 cells | 1 µM | [1][4] |
| Colony Formation | HER 14 cells | 1 µM | [2][3] |
| Colony Formation | MH-85 cells | 7 µM | [3] |
| DNA Synthesis | HER 14 cells | 3 µM | [2][3] |
| DNA Synthesis | MH-85 cells | 1.5 µM | [3] |
| DNA Synthesis | HN5 cells | 11 µM | [5] |
Table 2: Comparative Overview of Selected EGFR Inhibitors
| Inhibitor | Generation | Mechanism | Common Activating Mutations | T790M Resistance Mutation |
| Gefitinib | First | Reversible | Sensitive | Resistant |
| Erlotinib | First | Reversible | Sensitive | Resistant |
| Afatinib | Second | Irreversible | Sensitive | Sensitive (less than osimertinib) |
| Osimertinib | Third | Irreversible | Sensitive | Sensitive |
| This compound | (Tyrphostin) | Reversible | Data not available | Data not available |
This table provides a general overview. Specific efficacy can vary based on the specific EGFR mutation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other EGFR inhibitors are provided below.
EGFR Autophosphorylation Assay
Objective: To determine the inhibitory effect of a compound on the autophosphorylation of the EGF receptor.
Methodology:
-
Cell Lysis: Human epidermoid carcinoma A431 cells, known to overexpress EGFR, are washed with phosphate-buffered saline (PBS) and lysed on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Membrane Preparation: The cell lysate is centrifuged to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is resuspended in an assay buffer.
-
Ligand Stimulation: Epidermal Growth Factor (EGF) is added to the membrane suspension and incubated on ice to stimulate the EGFR.
-
Inhibitor Treatment: The test compound (e.g., RG-13022) at various concentrations is pre-incubated with the EGF-stimulated membranes.
-
Kinase Reaction: The kinase reaction is initiated by adding a reaction mix containing ATP and magnesium chloride. The mixture is incubated at 30°C.
-
Reaction Termination: The reaction is stopped by adding SDS sample buffer and boiling the samples.
-
Analysis: The samples are run on an SDS-PAGE gel and transferred to a PVDF membrane. The level of EGFR autophosphorylation is assessed by Western blotting using an anti-phosphotyrosine antibody. The results are quantified to determine the IC50 value of the inhibitor.
Cell Proliferation and Colony Formation Assay
Objective: To assess the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.
Methodology:
-
Cell Seeding: A single-cell suspension of a cancer cell line (e.g., HER 14 or A549) is plated in multi-well plates at a low density to allow for the formation of distinct colonies.
-
Inhibitor Treatment: The cells are treated with various concentrations of the EGFR inhibitor or a vehicle control.
-
Incubation: The plates are incubated for 1 to 3 weeks in a CO2 incubator at 37°C to allow for colony growth. The medium is changed as required.
-
Fixation and Staining: After the incubation period, the colonies are washed with PBS, fixed with a solution such as methanol or 4% paraformaldehyde, and then stained with a staining solution like 0.5% crystal violet.
-
Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted manually or using an automated colony counter. The plating efficiency and surviving fraction are calculated to determine the inhibitory effect of the compound.
DNA Synthesis Inhibition Assay
Objective: To measure the effect of an inhibitor on DNA synthesis as an indicator of cell proliferation.
Methodology:
-
Cell Culture and Treatment: Cancer cells are seeded in multi-well plates and treated with different concentrations of the EGFR inhibitor.
-
Radiolabeling: A radiolabeled nucleoside, typically [³H]thymidine, is added to the cell culture medium. Proliferating cells will incorporate the [³H]thymidine into their newly synthesized DNA.
-
Incubation: The cells are incubated with the radiolabel for a defined period (e.g., 4 to 24 hours).
-
Harvesting and Scintillation Counting: The cells are harvested, and the DNA is precipitated. The amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Analysis: The level of [³H]thymidine incorporation is proportional to the rate of DNA synthesis. The results are used to calculate the IC50 of the inhibitor for DNA synthesis.
In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Cell Implantation: A specific number of human cancer cells (e.g., A549 or MH-85) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment Administration: The mice are randomized into treatment and control groups. The EGFR inhibitor is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as a measure of toxicity.
-
Endpoint: The experiment is concluded when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed.
-
Analysis: The tumor growth curves for the treatment and control groups are compared to determine the extent of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating EGFR inhibitors.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating EGFR Inhibitors.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. biochem.wustl.edu [biochem.wustl.edu]
- 3. Purification and Assay of Kinase-Active EGF Receptor From Mammalian Cells by Immunoaffinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-RG-13022 and Gefitinib in Preclinical Non-Small Cell Lung Cancer (NSCLC) Models
A direct comparative study of (Z)-RG-13022 and gefitinib in non-small cell lung cancer (NSCLC) models is not available in publicly accessible literature. Therefore, a side-by-side comparison of their performance with supporting experimental data in this specific context cannot be provided.
This guide summarizes the available preclinical data for each compound individually. Information on this compound is limited and not specific to NSCLC, while extensive data exists for gefitinib's activity in various NSCLC models.
This compound: A Tyrosine Kinase Inhibitor with General EGFR Activity
This compound is a tyrosine kinase inhibitor that has been shown to target the epidermal growth factor receptor (EGFR). Available data indicates its inhibitory effects on EGFR autophosphorylation and cancer cell proliferation in non-NSCLC specific models.
Quantitative Data for this compound
| Parameter | Cell Line/System | IC50 Value | Reference |
| EGFR Autophosphorylation | Cell-free immunoprecipitates | 4 µM | [1][2] |
| HER 14 cells | 5 µM | [1] | |
| Colony Formation | HER 14 cells | 1 µM | [1][2] |
| MH-85 cells | 7 µM | [1] | |
| DNA Synthesis | HER 14 cells | 3 µM | [1][2] |
| MH-85 cells | 1.5 µM | [1] |
Note: The cell lines HER 14 and MH-85 are not established NSCLC models.
In Vivo Data for this compound
Limited in vivo studies have shown that RG-13022 can suppress tumor growth in nude mice and prolong their lifespan. However, the specific tumor models used were not identified as NSCLC.[1][2]
Gefitinib: A Well-Characterized EGFR Inhibitor in NSCLC
Gefitinib is a selective EGFR tyrosine kinase inhibitor widely studied and utilized in the treatment of NSCLC, particularly in patients with activating EGFR mutations. Extensive preclinical data is available detailing its efficacy in various NSCLC cell lines and in vivo models.
Quantitative Data for Gefitinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 Value (µM) | Reference |
| A549 | Wild-Type | 7.0 - 18.9 | [3][4][5] |
| H1975 | L858R + T790M | 5.5 - 20 | [3][6] |
| PC9 | Exon 19 Deletion | 0.02 - 1.794 | [7] |
| H1650 | Exon 19 Deletion | 9.7 - 31.0 | [3] |
| H322 | Wild-Type | 0.5 | [2] |
| Calu-3 | Wild-Type | 0.7 | [2] |
| PC9/GR (Gefitinib-Resistant) | Exon 19 Deletion + T790M | 5.311 - 15.99 | [7] |
| H1650GR (Gefitinib-Resistant) | Exon 19 Deletion | 50.0 | [3] |
In Vivo Data for Gefitinib in NSCLC Xenograft Models
Gefitinib has demonstrated significant tumor growth inhibition in various NSCLC xenograft models in mice. For instance, in a PC-9 (EGFR-mutant) xenograft model, daily oral administration of gefitinib at 20 mg/kg effectively shrank tumor size.[7] In another study using a gefitinib-resistant PC-9/GR xenograft model, combination therapies were explored to overcome resistance.[8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: NSCLC cells (e.g., A549, H1975, PC9) are seeded in 96-well plates at a density of 0.4 x 104 cells per well and allowed to adhere overnight.[9]
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., gefitinib) for a specified duration (e.g., 24, 48, or 72 hours).[3][9]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[3]
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 590 nm) using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
Western Blot Analysis
This technique is used to detect and quantify the expression and phosphorylation status of specific proteins, such as EGFR and its downstream signaling molecules.
-
Cell Lysis: NSCLC cells, treated with or without the inhibitor, are lysed to extract total proteins.[6][10]
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).[6]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-EGFR, total EGFR, β-actin as a loading control), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[3][10]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.[11]
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anticancer agents.
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human NSCLC cells (e.g., PC9).[7][12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[7]
-
Drug Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound (e.g., gefitinib) is administered, typically orally, at a specified dose and schedule.[7][12]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.[12]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).[12]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity upon gefitinib challenge [bio-protocol.org]
- 10. IGFBP2/ITGA5 promotes gefitinib resistance via activating STAT3/CXCL1 axis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Independent Verification of (Z)-RG-13022 Activity: A Comparative Guide
This guide provides a framework for the independent verification of the biological activity of (Z)-RG-13022, a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is intended for researchers, scientists, and drug development professionals. This document outlines comparative data with other well-established EGFR inhibitors, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Comparative Efficacy of EGFR Inhibitors
This compound, also known as Tyrphostin RG-13022, functions as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Assay Type | Cell Line/System | Endpoint | IC50 |
| Cell-Free Kinase Assay | Immunoprecipitated EGFR | Autophosphorylation | 4 µM |
| Cellular Assay | HER14 Cells | Autophosphorylation | 5 µM |
| Cellular Assay | HER14 Cells | Colony Formation | 1 µM |
| Cellular Assay | HER14 Cells | DNA Synthesis | 3 µM |
| Cellular Assay | MH-85 Cells | Colony Formation | 7 µM |
| Cellular Assay | MH-85 Cells | DNA Synthesis | 1.5 µM |
| Cellular Assay | HT-22 Cells | EGFR Kinase Inhibition | 1 µM |
Table 2: Comparative In Vitro Efficacy of Selected EGFR Tyrosine Kinase Inhibitors
| Inhibitor | Generation | Target | IC50 (Cell-Free EGFR Kinase Assay) |
| Gefitinib | First | EGFR | 2-37 nM |
| Erlotinib | First | EGFR | 2-20 nM |
| Afatinib | Second | EGFR, HER2, HER4 | ~0.5 nM |
Note: The IC50 values for Gefitinib, Erlotinib, and Afatinib are compiled from various sources and may not be directly comparable to the values for this compound due to differences in assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to independently verify the activity of this compound.
EGFR Kinase Assay (Cell-Free)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle (DMSO) control.
-
Add 2.5 µL of a solution containing the EGFR kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume should be 10 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular EGFR Autophosphorylation Assay
This assay determines the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Human epidermoid carcinoma A431 cells (or other EGFR-overexpressing cell line)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Serum-free cell culture medium
-
Human Epidermal Growth Factor (EGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-phospho-EGFR (Tyr1068) antibody
-
Anti-total-EGFR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the anti-phospho-EGFR and anti-total-EGFR antibodies.
-
Visualize the bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the phospho-EGFR signal to the total EGFR signal and calculate the percentage of inhibition relative to the EGF-stimulated vehicle control.
Cell Proliferation Assay (MTT or Resazurin-based)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
A431 cells or another suitable cancer cell line
-
Cell culture medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or Resazurin solution to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and read the absorbance at 570 nm. If using Resazurin, read the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the major signaling cascades downstream of EGFR and the point of inhibition by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Comparative Analysis
The following diagram outlines the workflow for the independent verification and comparison of this compound activity.
Caption: Workflow for the verification of this compound activity.
A Comparative Guide to the Clinical Potential of (Z)-RG-13022, an Epidermal Growth Factor Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive literature review of the clinical potential of (Z)-RG-13022, a small molecule inhibitor. Initial research inquiries may associate this compound with Kv1.3 potassium channels; however, extensive data analysis reveals that RG-13022, also known as Tyrphostin RG-13022, is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This guide will focus on its activity as an EGFR inhibitor, presenting its mechanism of action, comparative efficacy against other EGFR inhibitors, and detailed experimental protocols to support further research and development.
Mechanism of Action
RG-13022 functions as a competitive inhibitor at the ATP-binding site within the EGFR kinase domain. This action blocks the initial step of signal transduction, which is the autophosphorylation of the receptor upon ligand binding.[1] By preventing this autophosphorylation, RG-13022 effectively halts the activation of downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[1]
Comparative Efficacy: In Vitro Data
The inhibitory activity of RG-13022 has been quantified in various assays. Below is a summary of its IC50 values compared to first-generation EGFR inhibitors, Gefitinib and Erlotinib.
| Compound | Assay Type | Cell Line/System | IC50 Value | Reference |
| RG-13022 | EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 µM | [2][3][4] |
| EGFR Autophosphorylation | HER 14 cells | 5 µM | [2] | |
| Colony Formation | HER 14 cells | 1 µM | [2] | |
| DNA Synthesis | HER 14 cells | 3 µM | [2][3] | |
| Colony Formation | MH-85 cells | 7 µM | [2][5] | |
| DNA Synthesis | MH-85 cells | 1.5 µM | [2][5] | |
| EGFR Kinase Inhibition | HT-22 cells | 1 µM | [1] | |
| Gefitinib | EGFR Autophosphorylation | NR6wtEGFR cells (Tyr1173) | 37 nM | [6] |
| EGFR Autophosphorylation | NR6wtEGFR cells (Tyr992) | 37 nM | [6] | |
| Cell Proliferation | HCC827 cells (EGFR mutant) | 13.06 nM | [7] | |
| Cell Proliferation | PC-9 cells (EGFR mutant) | 77.26 nM | [7] | |
| Cell Proliferation | H3255 cells (EGFR mutant) | 3 nM | [8] | |
| Erlotinib | EGFR Kinase Inhibition | Cell-free | 2 nM | [9] |
| EGFR Autophosphorylation | HNS cells | 20 nM | [2] | |
| Cell Proliferation | PC-9 cells (EGFR mutant) | 7 nM | [10] | |
| Cell Proliferation | H3255 cells (EGFR mutant) | 12 nM | [10] |
In Vivo Potential
In preclinical studies using nude mice bearing MH-85 squamous cell carcinoma tumors, administration of RG-13022 at a dose of 400 μ g/mouse/day resulted in significant inhibition of tumor growth.[2] The treated animals exhibited reduced cachexia and hypercalcemia, increased food intake, and greater activity compared to the untreated control group.[2] Consequently, RG-13022 treatment prolonged the life span of these tumor-bearing animals.[2]
Experimental Protocols
EGFR Autophosphorylation Assay (in immunoprecipitates)
-
Preparation of Cell Lysates: Cells expressing EGFR are lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with an anti-EGFR antibody to capture the receptor. Protein A/G-agarose beads are then used to pull down the antibody-receptor complex.
-
Kinase Reaction: The immunoprecipitated EGFR is washed and resuspended in a kinase reaction buffer containing ATP and the test compound (RG-13022) at various concentrations.
-
Detection of Phosphorylation: The reaction is stopped, and the proteins are separated by SDS-PAGE. The level of EGFR autophosphorylation is detected by Western blotting using an anti-phosphotyrosine antibody.
-
Data Analysis: The intensity of the phosphotyrosine signal is quantified, and the IC50 value is calculated as the concentration of RG-13022 that inhibits 50% of the EGFR autophosphorylation.[2]
Colony Formation Assay
-
Cell Plating: HER 14 cells (200 cells/dish) or MH-85 cells (100 cells/well) are plated in their respective complete media (DMEM or alpha MEM with 10% FCS).[2][5]
-
Treatment: After overnight incubation, the medium is replaced with a low-serum medium containing 50 ng/mL EGF and varying concentrations of RG-13022.[2][5]
-
Incubation: The cells are cultured for 10 days to allow for colony formation.[2][5]
-
Staining and Counting: The colonies are fixed with 4% formaldehyde and stained with hematoxylin. Colonies containing more than 20 cells are counted under a microscope.[5]
-
Data Analysis: The number of colonies in the treated groups is compared to the untreated control to determine the dose-dependent inhibition and calculate the IC50 value.[2]
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Nude mice are subcutaneously inoculated with MH-85 tumor cells.
-
Treatment Protocol: Once tumors are established, daily intraperitoneal injections of RG-13022 (400 μ g/mouse/day ) are administered for a specified period (e.g., 14 days).[2][5]
-
Monitoring: Tumor volume is measured regularly. Animal well-being is monitored by observing food intake, activity levels, and signs of cachexia.[2]
-
Endpoint: The study concludes after the treatment period, or when tumors in the control group reach a predetermined size. The effect of RG-13022 on tumor growth and animal survival is then analyzed.[2]
Signaling Pathways and Visualizations
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling cascade and the point of inhibition by RG-13022. Upon binding of a ligand like EGF, the EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc. This initiates downstream pathways including the RAS-RAF-MAPK cascade, which promotes proliferation, and the PI3K-AKT pathway, which promotes cell survival. RG-13022 prevents the initial autophosphorylation, thereby blocking all subsequent signaling.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RG13022 - MedChem Express [bioscience.co.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin RG-13022: A Comparative Meta-Analysis for Drug Development Professionals
An in-depth guide to the tyrosine kinase inhibitor Tyrphostin RG-13022, presenting a meta-analysis of its performance against relevant alternatives, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Tyrphostin RG-13022 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site of the EGFR kinase domain, it blocks receptor autophosphorylation and subsequent downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways. This inhibitory action makes it a compound of interest in cancer research, particularly for tumors characterized by EGFR overexpression.
Comparative Efficacy: In Vitro Studies
The following tables summarize the key in vitro efficacy data for Tyrphostin RG-13022 and its relevant comparators.
Table 1: Inhibition of EGFR Autophosphorylation
| Compound | Assay Type | IC50 | Source |
| Tyrphostin RG-13022 | Cell-free, immunoprecipitated EGFR | 4 µM | |
| Tyrphostin RG-13022 | HER 14 cells (overnight incubation) | 5 µM |
Table 2: Inhibition of DNA Synthesis
| Compound | Cell Line | Stimulant | IC50 | Source |
| Tyrphostin RG-13022 | HER 14 | 50 ng/mL EGF | 3 µM | |
| Tyrphostin RG-13022 | MH-85 | EGF | 1.5 µM | |
| Tyrphostin RG-13022 | HN5 | - | 11 µM | |
| (E)-RG13022 (geometrical isomer) | HN5 | - | 38 µM |
Table 3: Inhibition of Colony Formation
| Compound | Cell Line | Stimulant | IC50 | Source |
| Tyrphostin RG-13022 | HER 14 | 50 ng/mL EGF | 1 µM | |
| Tyrphostin RG-13022 | MH-85 | EGF | 7 µM |
In Vivo Pharmacology and Efficacy
While showing promising in vitro activity, the in vivo application of Tyrphostin RG-13022 has faced challenges. Studies in nude mice have shown that RG-13022 can suppress tumor growth and increase the life span of tumor-bearing animals. For instance, a daily dose of 400 μ g/mouse significantly inhibited MH-85 tumor growth. However, the compound exhibits rapid in vivo elimination.
Table 4: Pharmacokinetic Properties of Tyrphostin RG-13022
| Parameter | Value | Animal Model | Administration Route | Source |
| Terminal Half-life | 50.4 min | MF1 nu/nu mice | Intraperitoneal (20 mg/kg) |
This rapid elimination results in plasma concentrations falling below the levels required for in vitro activity within 20 minutes post-injection. This pharmacokinetic profile suggests that for sustained in vivo efficacy, more frequent administration or a continuous delivery formulation would be necessary.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Tyrphostin RG-13022 and a typical experimental workflow for evaluating its efficacy.
Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin RG-13022.
Caption: Experimental workflow for evaluating Tyrphostin RG-13022 efficacy.
Experimental Protocols
Inhibition of DNA Synthesis (Based on studies with HN5 and HER 14 cells)
-
Cell Seeding: Cells (e.g., HN5 or HER 14) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Serum Starvation: To synchronize the cell cycle, cells are typically serum-starved for 24 hours.
-
Treatment: The cells are then treated with varying concentrations of Tyrphostin RG-13022 in the presence or absence of a stimulant like EGF (e.g., 50 ng/mL).
-
Labeling: After a specified incubation period (e.g., 24 hours), a labeling reagent such as BrdU (Bromodeoxyuridine) or ³H-thymidine is added to the culture medium.
-
Incorporation: The cells are incubated for a further period to allow the incorporation of the label into newly synthesized DNA.
-
Detection: The amount of incorporated label is quantified using an appropriate method, such as an ELISA-based colorimetric assay for BrdU or scintillation counting for ³H-thymidine. The results are used to calculate the IC50 value.
Colony Formation Assay (Based on studies with HER 14 and MH-85 cells)
-
Cell Seeding: A low density of cells (e.g., HER 14 or MH-85) is seeded in 6-well plates.
-
Treatment: The cells are cultured in the presence of a stimulant (e.g., 50 ng/mL EGF) and varying concentrations of Tyrphostin RG-13022.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the compound is replaced periodically.
-
Fixation and Staining: At the end of the incubation, the colonies are fixed with a solution like 4% formaldehyde and then stained with a dye such as crystal violet or hematoxylin.
-
Quantification: The number of colonies containing a minimum number of cells (e.g., >20 or >50 cells) is counted either manually under a microscope or using an automated colony counter. The IC50 for colony formation is then determined.
In Vivo Tumor Xenograft Study (Based on studies with MH-85 and HN5 tumors)
-
Cell Inoculation: A specified number of tumor cells (e.g., MH-85 or HN5) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Establishment: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. Tyrphostin RG-13022 is administered at a specified dose and schedule (e.g., 400 μ g/mouse/day , intraperitoneally).
-
Tumor Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using a standard formula (e.g., (length × width²)/2).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The effect of the treatment on tumor growth and the overall survival of the animals are evaluated.
Conclusion
Tyrphostin RG-13022 demonstrates potent in vitro activity as an EGFR tyrosine kinase inhibitor, effectively suppressing cell proliferation and colony formation in various cancer cell lines. However, its rapid in vivo clearance presents a significant hurdle for clinical translation, necessitating the development of improved formulations or administration strategies to maintain therapeutic concentrations. Further research could also explore its synergistic potential with other anticancer agents. This meta-analysis provides a foundational guide for researchers and drug developers to understand the comparative performance and key experimental considerations for Tyrphostin RG-13022.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Potent Research Compounds
Disclaimer: No specific safety data sheet (SDS) or handling information was found for a compound designated as "(Z)-RG-13022." The following guide is based on general best practices for handling potent, hazardous chemical compounds in a research and development environment. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical they are handling and perform a risk assessment before beginning work.
This guide provides a framework for the safe handling and disposal of potent research compounds, ensuring the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling potent research compounds.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory to protect from splashes. Should fit snugly and provide a seal around the eyes. |
| Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashes or sprays of hazardous liquids.[1] | |
| Hand Protection | Chemical-Resistant Gloves | The type of glove material (e.g., nitrile, neoprene, butyl rubber) must be selected based on the specific chemical being handled and its breakthrough time.[1] Always use a double-gloving technique. |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably one that is fluid-resistant and has long sleeves and snap closures, should be worn. |
| Chemical-Resistant Apron | Recommended when handling larger quantities of hazardous liquids or when there is a higher risk of splashes. | |
| Full-Body Suit | May be required for handling highly toxic or volatile compounds, or in the event of a large spill. | |
| Respiratory Protection | Fume Hood | All work with potent, volatile, or powdered compounds should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | The use of a respirator (e.g., N95, half-mask, or full-face with appropriate cartridges) should be determined by a risk assessment, especially when engineering controls like fume hoods are not sufficient. | |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects. |
| Shoe Covers | Disposable shoe covers should be used when entering a designated potent compound handling area and removed upon exiting. |
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of potent research compounds is essential for maintaining a safe laboratory environment.
The following diagram outlines the standard operating procedure for safely handling a potent research compound.
1. Preparation:
-
Designate a Handling Area: Clearly mark an area, preferably within a fume hood, for the handling of the potent compound.
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the designated area.
-
Don PPE: Put on all required personal protective equipment in the correct order (e.g., lab coat, then gloves, then eye protection).
2. Handling:
-
Weighing: If the compound is a powder, weigh it in a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the compound to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Conducting the Experiment: Perform all experimental steps within the designated and controlled environment.
3. Cleanup and Disposal:
-
Decontamination: All surfaces and equipment that may have come into contact with the compound should be decontaminated with an appropriate solvent or cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, in clearly labeled hazardous waste containers. Follow your institution's specific guidelines for hazardous waste disposal.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The general order is gloves first, then face shield/goggles, then lab coat.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.
In the event of a spill, a clear and immediate response is crucial to mitigate exposure and contamination.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
